(Chloromethyl)polystyrene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCNLJWUIOIMMF-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301233370 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-alloisoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301233370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55780-90-0, 13139-16-7 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-alloisoleucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55780-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Isoleucine, N-((1,1-dimethylethoxy)carbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013139167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-alloisoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301233370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Investigations of Chloromethyl Polystyrene
Direct Chloromethylation of Polystyrene
The direct chloromethylation of polystyrene is a post-polymerization modification technique involving an electrophilic substitution reaction on the aromatic rings of the polymer backbone. This method is widely employed but requires careful control of reaction conditions to achieve the desired degree of functionalization while minimizing side reactions.
Catalytic Systems and Reaction Optimizations for Polystyrene Chloromethylation
The efficiency of direct chloromethylation is highly dependent on the choice of the chloromethylating agent, catalyst, solvent, and reaction parameters such as time and temperature. worldscientific.comtandfonline.com Lewis acids are common catalysts for this Friedel-Crafts type reaction, with stannic chloride (SnCl₄) and ferric chloride (FeCl₃) being particularly effective. tandfonline.comgoogle.com
Studies have systematically evaluated different reagent systems to optimize the degree of substitution. For instance, the chloromethylation of polystyrene using a system of methylal and thionyl chloride has been studied as a function of molar ratios, time, and temperature. worldscientific.com The degree of substitution and chlorine content are also contingent on the molar ratios of the catalyst and chloromethylating agent to the polymer's structural unit. researchgate.net
Another widely studied system involves the use of paraformaldehyde and trimethylchlorosilane with a stannic chloride catalyst in a chloroform (B151607) solvent. researchgate.netresearchgate.net The extent of chloromethylation in this system is influenced by the [SnCl₄]/[polymer structural unit] and [Me₃SiCl]/[polymer structural unit] molar ratios, as well as the reaction time. researchgate.net Optimization of these conditions has led to the successful synthesis of soluble chloromethylated polystyrene with a high degree of substitution, reaching up to 89%. worldscientific.comresearchgate.net
| Catalyst | Chloromethylating System | Solvent | Temperature (°C) | Time (h) | Max. Chlorine Content (%) | Degree of Substitution (%) | Reference |
| SnCl₄ | Paraformaldehyde / Trimethylchlorosilane | Chloroform | 50 | 72 | - | 89 | researchgate.netresearchgate.net |
| FeCl₃ | Methylal / Trioxymethylene / Thionyl chloride | - | 45 | - | 19 | - | researchgate.net |
| SnCl₄ | 1,4-bis(chloromethoxy)butane (B169855) (BCMB) | CH₂Cl₂ | Room Temp. | 10 | ~17 | - | researchgate.net |
| Various | Methylal / Thionyl chloride | - | - | - | - | - | worldscientific.com |
Table 1: Comparison of selected catalytic systems and conditions for the direct chloromethylation of polystyrene.
Investigation of Reaction Pathways in Direct Chloromethylation
The direct chloromethylation of polystyrene proceeds via a Friedel-Crafts alkylation, which is a typical electrophilic aromatic substitution reaction. researchgate.netdur.ac.uk The process is initiated by the formation of a potent electrophile from the chloromethylating agent, facilitated by the Lewis acid catalyst. dur.ac.uk While the precise structure of the electrophile has been a subject of investigation, it is generally considered to be a chloromethyl cation (⁺CH₂Cl) or a related polarized complex. dur.ac.uk
This electrophile then attacks the electron-rich phenyl rings of the polystyrene backbone. The substitution predominantly occurs at the para position of the styrene (B11656) monomer unit due to steric hindrance at the ortho positions. dur.ac.uk
A significant side reaction in this process is intermolecular cross-linking. dur.ac.ukupertis.ac.id This occurs when a newly introduced chloromethyl group on one polymer chain reacts with a phenyl ring on an adjacent chain in a secondary Friedel-Crafts alkylation. dur.ac.ukupertis.ac.id This reaction forms a methylene (B1212753) bridge (-CH₂-) between the polymer chains, leading to gelation and reduced solubility of the final product. tandfonline.comupertis.ac.id Factors such as higher reaction temperatures and prolonged reaction times tend to increase the extent of this unwanted cross-linking. dur.ac.uk Careful control of reaction conditions is therefore essential to maximize the yield of the desired chloromethylated product and minimize the formation of insoluble, cross-linked material. tandfonline.com
Methodological Advancements in Mitigating Carcinogenic Reagent Use
A primary challenge in the traditional synthesis of (chloromethyl)polystyrene has been the reliance on highly toxic and carcinogenic reagents, most notably chloromethyl methyl ether (CMME) and its contaminant, bis(chloromethyl) ether (BCME). tandfonline.comnih.govacs.org Consequently, significant research has focused on developing safer, more environmentally friendly synthetic routes that avoid the direct use of these hazardous substances. researchgate.netnih.gov
Several alternative systems have been developed where the active chloromethylating agent is generated in situ. These methods dispense with the need to handle hazardous chloromethyl ethers directly. researchgate.net Notable examples include:
Paraformaldehyde and Trimethylchlorosilane: This system, often used with a catalyst like stannic chloride, provides an effective means of chloromethylation. researchgate.netresearchgate.nethgxx.org
Methylal and Thionyl Chloride: The reaction between methylal (dimethoxymethane) and thionyl chloride generates the chloromethylating species in situ. worldscientific.comtandfonline.com This approach has been used to obtain soluble, high-molecular-weight chloromethylated polystyrene. tandfonline.com
Methylal, Trioxymethylene, and Thionyl Chloride: This combination of low-toxicity reactants has been successfully used for the chloromethylation of cross-linked polystyrene-divinylbenzene, achieving a chlorine content of up to 19%. researchgate.net
1,4-bis(chloromethoxy)butane (BCMB): BCMB is a less volatile and therefore safer alternative to CMME. tandfonline.comresearchgate.net It has been effectively used to prepare chloromethylated polystyrene particles with high chlorine content and minimal cross-linking. researchgate.net
Formaldehyde and Hydrogen Chloride: This classic Blanc chloromethylation system can be used, often with a promoter or catalyst, to achieve chloromethylation. google.comresearchgate.net
These advancements represent a move towards greener and safer industrial processes for producing this compound, reducing risks to personnel and the environment. google.com
Indirect Synthetic Routes to this compound
Indirect routes to this compound involve the polymerization or copolymerization of monomers that already contain the chloromethyl functional group. This approach offers excellent control over the polymer architecture and the degree of functionalization.
Copolymerization Strategies Utilizing Chloromethylated Monomers (e.g., 4-Vinylbenzyl Chloride)
The most common monomer used in this strategy is 4-vinylbenzyl chloride (VBC), also known as 4-chloromethyl styrene (CMS). researchgate.netasianpubs.orgwikipedia.org VBC is a bifunctional molecule possessing a polymerizable vinyl group and a reactive benzylic chloride group. researchgate.netwikipedia.org This allows for its easy polymerization or copolymerization using standard techniques, such as free radical polymerization, while preserving the reactive -CH₂Cl moiety for subsequent reactions. researchgate.netnih.gov
Copolymerization of VBC with styrene is a common method to produce chloromethylated polystyrene. wikipedia.orgresearchgate.net The ratio of the two monomers in the feed can be adjusted to control the final chlorine content and the density of functional groups in the resulting copolymer. researchgate.netasianpubs.org For creating cross-linked resins, a cross-linking agent like divinylbenzene (B73037) (DVB) is included in the polymerization mixture. nih.govresearchgate.net
The free radical polymerization is typically initiated by thermal initiators such as α,α'-azobis(isobutyronitrile) (AIBN) or dibenzoyl peroxide (BPO) at elevated temperatures, commonly around 70-80 °C. researchgate.netasianpubs.orgnih.gov
| Monomer 1 | Monomer 2 | Initiator | Temperature (°C) | Resulting Polymer | Reference |
| 4-Chloromethyl styrene (CMS) | Styrene | AIBN | 70 ± 1 | Poly(CMS-co-styrene) | asianpubs.org |
| 4-Chloromethyl styrene (CMS) | Methyl styrene | AIBN | 70 ± 1 | Poly(CMS-co-methyl styrene) | asianpubs.org |
| 4-Vinylbenzyl chloride (VBC) | Ethylene glycol dimethacrylate (EGDMA) | PBO | 80 | Cross-linked Poly(VBC-co-EGDMA) | nih.gov |
| Styrene | Divinylbenzene (DVB) | BPO | - | Poly(styrene-co-DVB) (for subsequent chloromethylation) | researchgate.net |
Table 2: Examples of copolymerization strategies to synthesize chloromethylated polystyrene derivatives.
Suspension Polymerization Techniques for Controlled this compound Bead Formation
For many applications, particularly in solid-phase synthesis and as ion-exchange resins, this compound is required in the form of spherical beads. Suspension polymerization is the primary technique used to achieve this morphology. researchgate.netacs.orgsoton.ac.uk
In this method, a liquid organic phase containing the monomer (or a mixture of monomers like VBC, styrene, and DVB), a polymerization initiator (e.g., dibenzoyl peroxide), and sometimes a porogen (a solvent that creates pores in the final beads) is dispersed as fine droplets in an immiscible continuous aqueous phase. nih.govresearchgate.netsoton.ac.uk The aqueous phase contains a suspension stabilizer, such as polyvinyl alcohol (PVA), to prevent the droplets from coalescing. nih.govsoton.ac.uk
The mixture is subjected to constant mechanical stirring to maintain the suspension of droplets. Polymerization is initiated by heating, typically to around 80°C, and proceeds within each individual organic droplet. nih.govacs.org This results in the formation of solid, spherical polymer beads. The size of the beads can be controlled by factors such as the stirring rate and the concentration of the stabilizing agent. researchgate.net This technique allows for the production of cross-linked this compound beads with controlled particle size and porosity, which are ideal for use as polymer supports. nih.govresearchgate.net
Emerging and Sustainable Synthesis Approaches
Recent research has focused on developing more efficient, safer, and environmentally benign methods for the synthesis of this compound. These emerging approaches aim to provide better control over the polymer's properties while minimizing the use of hazardous materials.
Synthesis in Gel Approaches for Tailored Functionalization Degrees
A novel method for preparing this compound involves conducting the synthesis in a gel state. This approach entails treating linear polystyrene with cyclic formals in the presence of thionyl chloride. researchgate.net This "synthesis in gel" technique has been shown to achieve a higher degree of functionalization in a shorter time and with lower consumption of reagents and solvents compared to traditional methods. researchgate.net
The degree of chloromethylation is dependent on the molar ratio of the reagents and the specific catalyst used. researchgate.net The reactivity of the formal precursors has been observed to increase in the order of 1,3-dioxolane (B20135) < trioxane (B8601419) < paraform. researchgate.net Characterization of the polymer products has been carried out using elemental analysis, FTIR spectroscopy, and thermogravimetry. researchgate.net This method allows for the production of a polymer with a high degree of functionalization. researchgate.net
Micellar Catalysis in this compound Synthesis
Micellar catalysis has been identified as an effective and novel method for the chloromethylation of polystyrene. researchgate.netresearchgate.netjlu.edu.cn This technique involves carrying out the reaction in a micellar system, where a solution of polystyrene in a solvent like carbon tetrachloride is solubilized within the micelle solutions of surfactants. researchgate.netresearchgate.net The reaction mechanism involves both electrophilic substitution and nucleophilic substitution. researchgate.netresearchgate.net
The effectiveness of the catalysis is influenced by the type of surfactant used. Studies comparing cationic, nonionic, and anionic surfactants have shown that cationic surfactants, particularly those with longer hydrophobic carbon chains, are more effective. researchgate.net This suggests that the nucleophilic substitution step is likely the slower, rate-controlling step in the reaction. researchgate.net The structure of the resulting chloromethylated polystyrene (CMPS) can be characterized using Fourier Transform Infrared (FT-IR) spectroscopy, and its composition can be determined by the Volhard method. researchgate.netresearchgate.net The addition of an organic electrolyte, such as tetrabutylammonium (B224687) bromide (TBAB), into the micellar catalysis system can also be explored. pku.edu.cn
Control over Structural Parameters during Synthesis
The functional properties of this compound are intrinsically linked to its structural characteristics. Therefore, precise control over parameters such as crosslinking density and the distribution of functional groups during synthesis is critical for tailoring the material for specific applications.
Modulation of Crosslinking Density for Tunable Porosity
The crosslinking density of polystyrene-based materials is a key factor in determining their porous structure. For copolymer beads, the specific surface area, total pore volume, and average pore diameter are all strongly dependent on the concentration of the crosslinking agent. researchgate.net The process of forming these porous structures involves the suspension polymerization of styrene and a crosslinker, like divinylbenzene (DVB), in the presence of a porogen, which is a substance soluble in the monomer mixture but a poor solvent for the resulting copolymer. itu.edu.tr After polymerization, the removal of this porogen creates the porous architecture. itu.edu.tr
Control over the reaction conditions, particularly the feed molar ratio of the chloromethylating agent to the polymer unit, is crucial to prevent gelation or excessive cross-linking. tandfonline.com For instance, it has been observed that no gelation occurred up to 99% conversion when the ratio of the chloromethylating agent to the polymer was 20:1. tandfonline.com In the synthesis of hypercrosslinked polystyrene, the Friedel–Crafts reaction time can be regulated to control the residual chlorine content, which in turn influences the network structure. cnrs.fr The properties of hydrogels, such as swelling, can also be significantly affected by the concentration of the crosslinking agent. researchgate.net
Table 1: Effect of Crosslinking Agent (PETRA) Concentration on Hydrogel Properties
| PETRA Concentration (% w/w) | Gel Fraction (%) | Equilibrium Water Content (EWC) (%) |
|---|---|---|
| 1 | 67.02 ± 1.38 | 85.67 ± 0.48 |
| 2.5 | 78.41 ± 1.15 | 76.51 ± 0.61 |
| 5 | 86.13 ± 0.87 | 64.12 ± 0.74 |
| 10 | 89.47 ± 0.36 | 56.56 ± 0.53 |
Data adapted from a study on polyethylene (B3416737) oxide hydrogels, illustrating the general principle of crosslinker concentration effects. researchgate.net
Influence of Synthesis Conditions on Chloromethyl Group Distribution
The density and distribution of chloromethyl groups on the polystyrene backbone are critical for its subsequent reactivity and applications. These parameters can be regulated by carefully controlling the synthesis conditions, including temperature, catalyst concentration, and reaction time. The choice of the Lewis acid catalyst has also been shown to be dependent on the polymer substrate. tandfonline.com
For example, in the chloromethylation of polystyrene using 1,4-bis(chloromethoxy)butane, a maximum degree of chloromethylation (97%) was achieved with a PS/reagent/SnCl₄ molar ratio of 1:3:1 in chloroform at room temperature over 24 hours. tandfonline.com While tin(IV) chloride is an effective catalyst, zinc chloride has been noted to produce lower levels of chloromethylation under more convenient conditions in some systems. tandfonline.com The synthesis of polychloromethylstyrene microspheres is also influenced by factors such as monomer and surfactant concentration, as well as the choice of solvents, which can affect the yield and size of the microspheres. semi.ac.cn
Table 2: Research Findings on Chloromethylation Conditions
| Chloromethylating Agent | Catalyst | Solvent | Key Finding | Reference |
|---|---|---|---|---|
| 1,4-Bis(chloromethoxy)butane | SnCl₄ | Chloroform | 97% degree of chloromethylation achieved at a 1:3:1 molar ratio (PS:reagent:catalyst). | tandfonline.com |
| 1,4-Bis(chloromethoxy)butane | SnCl₄ | CH₂Cl₂ | High chlorine content (~17%) obtained at room temperature without significant cross-linking. | researchgate.netresearchgate.net |
| Cyclic formals | Thionyl chloride | - | High degree of functionalization achieved faster and with lower reagent consumption in a gel system. | researchgate.net |
Advanced Functionalization Strategies and Derivatization Chemistry of Chloromethyl Polystyrene
Nucleophilic Substitution Reactions on (Chloromethyl)polystyrene
The benzylic chloride of this compound is highly susceptible to nucleophilic substitution, providing a direct route to a wide variety of functionalized polymers. This SN2 reaction allows for the covalent attachment of moieties containing heteroatoms such as nitrogen, sulfur, and oxygen, fundamentally altering the chemical and physical properties of the parent resin.
Amination Reactions for Quaternary Ammonium (B1175870) Formation
The reaction of this compound with tertiary amines is a cornerstone for the synthesis of strong base anion exchange resins. wiley.comnih.gov This quaternization reaction introduces positively charged quaternary ammonium groups onto the polymer backbone, making it effective for capturing and exchanging anions. google.com
The process involves the direct amination of the chloromethyl groups with a suitable amine. google.com A variety of tertiary amines, including trimethylamine (B31210), triethylamine (B128534), and N,N-dimethyl-long-chain-alkylamines (such as N,N-dimethyldodecylamine), have been successfully employed. google.comtandfonline.comresearchgate.net The reaction is typically carried out by swelling the chloromethylated resin in a suitable solvent, such as dioxane, N,N-dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF), before introducing the amine. wiley.comresearchgate.net The choice of solvent is critical, as it influences the swelling of the polymer beads and the reaction kinetics. tandfonline.comresearchgate.net For instance, the reaction of chloromethylated polystyrene with triethylamine proceeds readily in DMF, following second-order kinetics. tandfonline.comoup.com
The resulting materials are widely used in applications such as water treatment and as pharmaceutical excipients. wiley.combjmu.edu.cn The degree of amination and the choice of the amine's alkyl substituents allow for fine-tuning the properties of the final anion exchange resin, such as its ion-exchange capacity and thermal stability. wiley.comresearchgate.net
Table 1: Amines Used in Quaternization of this compound
| Amine | Resulting Functional Group | Reference(s) |
|---|---|---|
| Trimethylamine | Benzyltrimethylammonium chloride | wiley.comgoogle.com |
| Triethylamine | Benzyltriethylammonium chloride | tandfonline.comresearchgate.net |
| Tributylamine | Benzyltributylammonium chloride | researchgate.net |
| N,N-Dimethyldodecylamine | Benzyldimethyldodecylammonium chloride | tandfonline.com |
| Pyridine (B92270) | Benzylpyridinium chloride | researchgate.net |
| Dimethylethanolamine | Benzyl(2-hydroxyethyl)dimethylammonium chloride | google.com |
Thiolation and Sulfonation Procedures
Introducing sulfur-containing functional groups onto this compound opens avenues for applications in catalysis, metal ion scavenging, and further "click" reactions.
Thiolation , the process of introducing a thiol (-SH) or thiolate group, can be achieved through several nucleophilic substitution pathways. One common method involves reacting the chloromethylated resin with thiourea (B124793) to form a thiouronium salt intermediate, which is subsequently hydrolyzed with a base like sodium hydroxide (B78521) to yield the thiol-functionalized polystyrene. researchgate.net Another straightforward, one-step procedure utilizes potassium O,O-diethyl thionophosphate as the thiolating agent in refluxing DMF. researchgate.net This converts the chloromethyl group directly to a thiol functionality. researchgate.net These methods provide versatile thiol resins that can be used for their chelating properties or as platforms for subsequent modifications, such as thiol-ene click reactions. researchgate.netcambridge.org
While direct sulfonation of the aromatic ring of polystyrene is a common reaction, functionalization at the chloromethyl group to install a sulfonic acid moiety is less direct. Typically, the chloromethyl group is first converted to a more suitable precursor. For example, the chloride can be displaced by a sulfite (B76179) salt, although this route is less frequently documented in the context of modifying the chloromethyl group itself compared to direct sulfonation of the polymer backbone. A more common strategy to introduce sulfur functionality via the chloromethyl group is the aforementioned thiolation.
Grafting with Hydroxyl-Containing Nucleophiles
The chloromethyl groups of Merrifield resin readily react with hydroxyl-containing nucleophiles, such as alcohols and phenols, to form stable ether linkages. This reaction is fundamental to the attachment of various molecules to the solid support, particularly in peptide and organic synthesis. For instance, the cesium salt of a protected amino acid can be anchored to the resin via nucleophilic displacement of the chloride, a key step in the original Merrifield peptide synthesis. rapp-polymere.com
The reaction conditions often involve converting the alcohol to its more nucleophilic alkoxide form using a base. For example, sodium or potassium alkoxides can be heated with the resin in a solvent like DMF to achieve ether formation. rapp-polymere.com The reaction of this compound with amino alcohols, such as triethanolamine, has also been studied. oup.comoup.com In these cases, both the amine and hydroxyl groups are potential nucleophiles. Reaction with tris(2-hydroxyethyl)amine can lead to the formation of not only quaternary ammonium salts but also amino-ether crosslinks, demonstrating the reactivity of the hydroxyl groups. researchgate.net
This etherification strategy is not limited to simple alcohols; complex molecules and linkers, such as hydroxymethyl-functionalized compounds, can be grafted onto the resin, expanding its synthetic utility. cd-bioparticles.com
Kinetic Studies of Nucleophilic Substitution on this compound Networks
The kinetics of chemical reactions on polymer supports are often more complex than those of their low-molecular-weight counterparts in solution. tandfonline.comnih.gov For nucleophilic substitution on this compound, the reaction rate is influenced by a multitude of factors including the solvent, the nucleophile's structure, steric effects, and the changing microenvironment within the polymer bead as the reaction progresses. oup.comresearchgate.netaskanacademic.com
Kinetic studies of amination reactions have shown varied behavior. While some reactions, like the quaternization with triethylamine in DMF, follow a simple second-order rate law, others exhibit deviations. tandfonline.comoup.com For example, aminations with n-butylamine in dioxane show a decrease in the apparent second-order rate constant as the reaction proceeds, a phenomenon attributed to steric hindrance from already-aminated neighboring groups. oup.com Conversely, amination with 2-aminobutanol in the same solvent shows a self-accelerating effect. oup.com
The solvent plays a crucial role. Reactions that show complex kinetics in a poor swelling solvent like dioxane often conform to simpler second-order kinetics in good solvents like DMF or dimethyl sulfoxide (B87167) (DMSO). oup.comoup.com This is because better solvents enhance the accessibility of the reactive chloromethyl sites within the polymer network. researchgate.net Furthermore, as the reaction proceeds, the polarity of the polymer changes. The formation of ionic quaternary ammonium groups can attract polar reactants, sometimes leading to an acceleration of the reaction rate. oup.comresearchgate.net These kinetic complexities highlight the interplay between chemical reactivity and the physical properties of the polymer support. nih.govstudysmarter.co.uk
Table 2: Factors Influencing Reaction Kinetics on this compound
| Factor | Observation | Reference(s) |
|---|---|---|
| Solvent | Reaction rates are markedly higher in polar, good-swelling solvents (e.g., DMF, DMSO) compared to non-polar solvents (e.g., dioxane). Complex kinetics in poor solvents may simplify to second-order in good solvents. | tandfonline.comoup.comoup.com |
| Nucleophile Structure | Steric hindrance from bulky nucleophiles can decrease the reaction rate. The presence of functional groups (e.g., hydroxyl groups in amino alcohols) can lead to self-acceleration. | oup.comoup.com |
| Polymer Microenvironment | As the reaction proceeds, the formation of polar (e.g., quaternary ammonium) groups can alter the local polarity, sometimes accelerating the rate (autocatalytic effect). | oup.comresearchgate.net |
| Neighboring Group Effects | Steric hindrance or electrostatic repulsion from newly formed functional groups can decelerate the reaction at higher conversions. | tandfonline.comoup.com |
Coupling Reactions for Complex Ligand Attachment
Beyond simple nucleophilic substitutions, this compound is a scaffold for more sophisticated coupling reactions, enabling the attachment of complex ligands and the creation of highly diversified functional materials.
Application of Click Chemistry for Diversified Functionalization
"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful and highly efficient method for modifying this compound. mdpi.comorganic-chemistry.org This reaction is prized for its high yield, specificity, and tolerance of a wide range of functional groups. acs.org
The typical strategy involves a two-step process. First, the chloromethyl groups on the polystyrene resin are converted into azidomethyl groups via nucleophilic substitution with sodium azide (B81097) (NaN₃), often in a solvent like DMF. researchgate.netmdpi.comwiley.com This azidation step is generally efficient and quantitative. mdpi.com The resulting azide-functionalized polystyrene serves as a versatile platform for the second step.
In the second step, the polymer-bound azide is reacted with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring, covalently linking the alkyne-containing molecule to the polymer. mdpi.comciac.jl.cnnih.gov This approach allows for the immobilization of a vast library of molecules, provided they possess a terminal alkyne handle. This method has been used to attach everything from simple organic molecules to complex biological ligands and even other polymers, leading to materials for applications in catalysis, protein adsorption, and the creation of porous frameworks. mdpi.comciac.jl.cnresearchgate.net The CuAAC reaction's robustness and orthogonality make it an ideal tool for the advanced functionalization of this compound. organic-chemistry.orgwiley.com
Coordination of Chelating Ligands to this compound Scaffolds
The chloromethyl groups on the polystyrene matrix are readily converted into various functionalities capable of chelating metal ions. This is typically achieved through nucleophilic substitution reactions where the chloride is displaced by a chelating ligand containing nucleophilic atoms like nitrogen, sulfur, or oxygen. google.comcnrs.fr This approach transforms the inert polymer into a chelating resin with high affinity and selectivity for specific metal ions, making it invaluable for applications in metal extraction, catalysis, and environmental remediation. rsc.orgnih.gov
A variety of chelating agents have been successfully immobilized on this compound. For instance, ligands such as 2-amino-1,3,4-thiadiazole (B1665364) have been attached to create resins with a high adsorption capacity for platinum(IV). rsc.org Similarly, adenine-modified resins have shown significant selectivity for mercury(II) ions. google.com Schiff bases, which are versatile chelating ligands, can be synthesized directly on the polymer support or pre-synthesized and then attached. cnrs.frnih.govacs.org For example, a Schiff base derived from salicylaldehyde (B1680747) and an amine-functionalized polystyrene can create a resin with a strong chelating ability for copper(II). cnrs.fr Other notable examples include the immobilization of dithiocarbamate (B8719985) and piperazine-substituted triazoles, which exhibit selective binding towards various heavy metal ions. mdpi.comresearchgate.net The choice of the chelating ligand, its donor atoms, and the steric environment around the coordination site dictates the resin's selectivity towards different metal ions. nih.gov
The synthesis conditions, including the solvent, temperature, and molar ratio of reactants, play a crucial role in determining the degree of functionalization and the ultimate performance of the chelating resin. google.comrsc.org Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR) and elemental analysis are essential to confirm the successful immobilization of the chelating ligands onto the polystyrene scaffold. google.comacs.org
Table 1: Examples of Chelating Ligands Coordinated to this compound and Their Target Metal Ions
| Chelating Ligand | Target Metal Ion(s) | Key Findings |
| 2-Amino-1,3,4-thiadiazole | Pt(IV) | High adsorption capacity (222.2 mg/g) and good reusability. rsc.org |
| Adenine | Hg(II) | High selectivity for Hg(II) in the presence of other divalent metals. google.com |
| Salicylic (B10762653) Acid derivative | Fe(III) | Strong chelating ability due to synergism of chelation and electrostatic interaction. acs.org |
| Schiff Base (N,N′-disalicylidenepropylenetriamine) | Cu(II), Zn(II), Ni(II), Pb(II) | Preferential adsorption for Cu(II) over other divalent metal ions. nih.gov |
| Piperazine-substituted Triazole | Fe(III), Cu(II), Pb(II) | Good extraction efficiency for Fe(III) and Cu(II) (~80%). mdpi.com |
| Dithiocarbamate | Ag(I), Cu(II) | High reactivity towards Ag(I) and Cu(II) with remarkable selectivity. researchgate.net |
Grafting and Surface Modification Methodologies
The surface of this compound beads or films can be extensively modified through grafting techniques, where new polymer chains or molecules are covalently attached to the surface. This creates a new interface with distinct chemical and physical properties, expanding the applicability of the base polymer.
Surface-initiated atom transfer radical polymerization (SI-ATRP) is a powerful "grafting from" technique for growing well-defined polymer brushes from the surface of this compound. The chloromethyl groups inherent to the polymer serve as ideal initiation sites for the polymerization of a wide variety of monomers. google.comCurrent time information in Bangalore, IN. This method allows for precise control over the thickness, density, and composition of the grafted polymer layer, resulting in "polymer brushes" with tailored functionalities. acs.org
The process involves the reaction of the surface-bound chloromethyl groups with a suitable catalyst system, typically a copper(I) complex, which initiates the controlled radical polymerization of a chosen monomer. A diverse range of monomers, including acrylates, methacrylates, and styrenes, can be polymerized from the polystyrene surface. rsc.orgacs.orgCurrent time information in Bangalore, IN. For example, poly(glycidyl methacrylate) (PGMA) has been grafted from chloromethylated polystyrene beads via SI-ATRP. The resulting epoxy-functionalized brushes can be further modified, for instance, with iminodiacetic acid to create high-capacity chelating resins. google.comCurrent time information in Bangalore, IN. Similarly, hydrophilic polymer brushes, such as poly(2-hydroxyl-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propyl 2-methylacrylate) (poly(HTMA)), have been grown to create stationary phases for hydrophilic interaction chromatography. rsc.org The ability to control the chain length of the grafted polymers by adjusting reaction parameters like polymerization time is a key advantage of SI-ATRP. google.comCurrent time information in Bangalore, IN.
Table 2: Polymer Brushes Grown from this compound via SI-ATRP
| Grafted Polymer | Monomer | Application/Functionality |
| Poly(glycidyl methacrylate) (PGMA) | Glycidyl Methacrylate (GMA) | Precursor for chelating resins after reaction with iminodiacetic acid. google.comCurrent time information in Bangalore, IN. |
| Poly(HTMA) | 2-hydroxyl-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propyl 2-methylacrylate | Hydrophilic stationary phase for chromatography. rsc.org |
| Poly(N,N-dimethylacrylamide) (PDMA) | N,N-dimethylacrylamide | Creation of hydrophilic, uncharged polymer brushes. acs.org |
| Polystyrene (PS) | Styrene (B11656) | Formation of well-defined polystyrene brushes on various substrates. nih.gov |
The surface of this compound can be rendered biocompatible and suitable for bio-applications by grafting bio-relevant molecules such as polysaccharides and oligosaccharides. These carbohydrate molecules introduce hydrophilicity and specific recognition sites to the otherwise hydrophobic polystyrene surface.
Direct grafting of polysaccharides onto chloromethylated polystyrene can be challenging. A common strategy involves a two-step process: first, the chloromethyl groups are converted to a more suitable reactive handle, and then the carbohydrate is attached. For example, the chloromethyl groups can be converted to amines, which can then react with the reducing end of a polysaccharide via reductive amination. researchgate.net Another approach involves introducing haloalkyl acyl or haloalkane groups via a Friedel-Crafts reaction, followed by grafting polysaccharides through a Williamson etherification reaction under alkaline conditions. google.com
Methods have been developed for grafting oligosaccharides onto polystyrene latex particles using a cerium(IV)-based redox initiation process, which creates radical species on the oligosaccharides that can initiate polymerization with monomers swelling the particles. nih.gov While not a direct reaction with chloromethyl groups, this illustrates a "grafting onto" approach that could be adapted. For instance, chitosan (B1678972) oligosaccharides have been successfully grafted onto the surface of polystyrene microtiter plates using gamma irradiation, significantly increasing the surface's hydrophilicity. researchgate.net These modifications are crucial for applications in cell culture, enzyme immobilization, and chromatography. google.com
The chloromethyl group is a versatile precursor for introducing a wide range of other reactive functionalities onto the polystyrene surface. This post-functionalization allows for the fine-tuning of the polymer's surface properties for specific applications. chemimpex.com
Standard nucleophilic substitution reactions are commonly employed to replace the chloride with other groups. For example, reaction with amines (amination) introduces basic sites and provides handles for further derivatization. cnrs.fr Hydrolysis or reaction with acetate (B1210297) followed by saponification can introduce hydroxyl groups (hydroxymethylation), increasing surface hydrophilicity. researchgate.net The chloromethyl group can also be converted to an azide functionality, which is highly valuable for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the attachment of a vast array of molecules. rsc.org Furthermore, reaction with alkyllithium reagents can produce a polymer-bound benzyllithium (B8763671) intermediate, which can then react with various electrophiles to introduce groups like carboxyl, boronic acid, and others. google.com
These modifications are not limited to simple substitutions. Friedel-Crafts acylation can introduce carbonyl groups, which can alter the polymer's thermal and physical properties. acs.org The ability to controllably introduce these diverse functional groups is key to the widespread use of this compound as a starting material for functional polymers. researchgate.netnih.gov
Grafting of Bio-relevant Molecules (e.g., Polysaccharides, Oligosaccharides)
Post-Crosslinking Functionalization of Hypercrosslinked this compound
Hypercrosslinked polymers (HCPs) are a class of porous materials with exceptionally high surface areas and a rigid, permanent porous structure. They are often synthesized from this compound or its precursors through extensive Friedel-Crafts alkylation, where the chloromethyl groups act as internal crosslinkers or react with external crosslinking agents. rsc.orgmdpi.comjcatalysis.com A key advantage of this system is that unreacted chloromethyl groups often remain within the hypercrosslinked network, providing sites for post-synthesis functionalization. mdpi.com
This post-crosslinking functionalization allows for the introduction of various chemical moieties into the porous architecture of the HCPs, enhancing their properties for applications such as gas sorption, catalysis, and separation. acs.orgstrath.ac.uk For example, residual chloromethyl groups can be reacted with ethylenediamine (B42938) to introduce amino groups, which significantly increases the adsorption capacity for polar compounds like phenols. cnrs.fr Similarly, sulfonation reactions can be performed to introduce strong cation-exchange sites. strath.ac.uk Other functional groups, including hydroxyl, nitro, and carboxyl groups, have also been incorporated to increase the polarity and selectivity of the hypercrosslinked resins. rsc.orgacs.org The introduction of ionic liquids, such as imidazole-based moieties, onto the HCP framework has been shown to enhance the selective adsorption of natural products like catechins. rsc.org
The degree of functionalization can be controlled by the reaction conditions and the initial concentration of chloromethyl groups in the precursor polymer. cnrs.frmdpi.com This ability to tailor the chemical environment within a high-surface-area, robust porous network makes post-functionalized hypercrosslinked this compound a highly versatile and promising class of materials. nih.gov
Applications of Chloromethyl Polystyrene in Advanced Research Domains
Polymeric Supports in Organic Synthesis
(Chloromethyl)polystyrene, often referred to as Merrifield resin, has revolutionized organic synthesis by providing a solid support for the construction of complex molecules. peptide.com This approach, known as solid-phase synthesis, simplifies purification processes and enables the automation of multi-step reactions.
Solid-Phase Peptide Synthesis (Merrifield Resin and Beyond)
The most prominent application of this compound is in solid-phase peptide synthesis (SPPS), a technique pioneered by R. Bruce Merrifield, who was awarded the Nobel Prize in Chemistry in 1984 for this work. pressbooks.pubopenstax.org In the Merrifield method, the C-terminal amino acid of a peptide is covalently attached to the insoluble polystyrene beads. pressbooks.publibretexts.org The peptide chain is then elongated by sequentially adding N-protected amino acids. wiley.com After each coupling step, excess reagents and byproducts are easily removed by filtration and washing, a significant advantage over traditional solution-phase synthesis.
The original Merrifield resin consists of polystyrene with a small percentage of its benzene (B151609) rings containing a chloromethyl group. pressbooks.pubopenstax.org A protected C-terminal amino acid is anchored to this resin via an ester bond formed through a nucleophilic substitution reaction. pressbooks.pubopenstax.org While the fundamental principles of SPPS remain, advancements have led to the development of other resins, such as the Wang and PAM resins, which are also based on a polystyrene framework. pressbooks.pubopenstax.org
The key steps in Merrifield solid-phase peptide synthesis are:
Attachment: The first Boc-protected amino acid is attached to the this compound resin. openstax.org
Deprotection: The protecting group (e.g., Boc) is removed to expose a free amino group.
Coupling: The next protected amino acid is coupled to the growing peptide chain.
Cleavage: Once the desired peptide sequence is assembled, it is cleaved from the resin support. peptide.com
This cyclical process has been automated, allowing for the rapid synthesis of peptides containing numerous amino acid residues. openstax.org
Solid-Phase Organic Synthesis of Small Molecules (e.g., Biaryl Derivatives, Arylether Derivatives)
The utility of this compound extends beyond peptide synthesis to the solid-phase synthesis of a diverse array of small organic molecules. chimia.ch This methodology is particularly valuable in combinatorial chemistry for the generation of large libraries of compounds for drug discovery and other screening purposes.
Biaryl Derivatives: this compound resins have been employed in the synthesis of biaryl derivatives. In one application, cesium salts of bromo- or iodobenzoic acids are anchored to the resin. Subsequent Suzuki coupling reactions are then performed to form the biaryl linkage. The final products are cleaved from the resin, for instance, as methyl esters by nucleophilic attack with methoxide. rapp-polymere.com
Arylether Derivatives: The solid-phase synthesis of aryl ethers has also been successfully achieved using this compound supports. The Mitsunobu reaction, for example, can be adapted for the formation of aryl ether linkages on the solid phase. rapp-polymere.com
Development of Novel Linkers and Cleavage Strategies on this compound Resins
The versatility of this compound as a solid support is greatly enhanced by the development of a wide variety of linkers. These linkers are chemical moieties that connect the initial reactant to the resin and are designed to be cleaved under specific conditions, allowing for the release of the final product. asianpubs.org
Linker Diversity: A vast number of linkers have been developed to be attached to the this compound core, enabling the synthesis of a broad spectrum of chemical compounds. peptide.com For instance, novel trialkoxybenzylamine resins have been created by coupling phthalimidomethyl-3,5-dimethoxyphenols to the resin, which are useful for attaching amino acids or peptides. rapp-polymere.com Resin-bound triaryl bismuthanes and bismuth diacetates have also been synthesized from this compound, serving as multidirectional linkers for solid-phase organic synthesis. nih.gov
Cleavage Strategies: The bond between the synthesized molecule and the Merrifield resin is typically stable under many reaction conditions, but can be cleaved using strong acids like hydrogen fluoride (B91410) or trifluoromethanesulfonic acid. peptide.comrapp-polymere.com However, a range of other cleavage strategies have been developed to release the final product under milder or different conditions. These include saponification, transesterification, and cyclization-release mechanisms. peptide.com For example, alcohols can be released from the resin using reagents like diisobutylaluminium hydride or lithium borohydride (B1222165). rapp-polymere.com Photocleavable linkers, such as o-nitrobenzyl groups, have also been introduced onto polystyrene supports, allowing for product release upon exposure to light. asianpubs.org
Heterogeneous Catalysis and Polymeric Catalyst Supports
This compound serves as an excellent support for immobilizing homogeneous catalysts, transforming them into heterogeneous catalysts. researchgate.net This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as easy separation from the reaction mixture and the potential for catalyst recycling. researchgate.netmdpi.com The insolubility, inertness, and non-volatile nature of this compound make it a desirable support material. analis.com.my
Immobilization of Transition Metal Complexes (e.g., Vanadium, Ruthenium, Titanium, Molybdenum)
A wide array of transition metal complexes have been successfully immobilized on this compound. The chloromethyl group provides a convenient anchor point for attaching ligands that can then coordinate with various metal centers.
Vanadium: Dioxidovanadium(V) complexes have been immobilized on this compound cross-linked with divinylbenzene (B73037). mdpi.com These supported catalysts have demonstrated excellent activity in reactions such as the multicomponent Biginelli reaction for the synthesis of dihydropyrimidinones. mdpi.com
Ruthenium: Chiral 1,2-diamine ligands have been attached to partially chloromethylated polystyrene, which then coordinate with a RuCl₂/BINAP complex. This polymer-supported chiral ruthenium complex has been effectively used in the asymmetric hydrogenation of acetophenone. tandfonline.com Additionally, new polystyrene-supported coordination compounds with the formula PS-RuCl·2DMF and PS-Ru·3DMF have been synthesized. orientjchem.org
Titanium: Polystyrene-supported titanium complexes with the formula PS-TiCl·2DMF have been synthesized through the reaction of a polystyrene-supported ligand with a titanium salt. orientjchem.org
Molybdenum: Dioxidomolybdenum(VI) complexes have been immobilized on this compound and have been shown to act as catalysts for peroxidase mimetic activity. researchgate.net Binuclear molybdenum(VI) complexes have also been immobilized on chloromethylated polystyrene beads for catalytic applications. researchgate.net Furthermore, polystyrene-supported molybdenum complexes with the formulas PS-MoO₂·DMF and PS-MoOCl·DMF have been prepared. orientjchem.org
Investigation of Catalytic Activity and Selectivity of Polymer-Supported Systems
The performance of these polymer-supported catalysts is a subject of extensive research, focusing on their activity, selectivity, and reusability.
Catalytic Activity:
A polystyrene-supported palladium(II)-hydrazone complex showed excellent catalytic performance in the Heck reaction, achieving a 99.84% conversion rate. analis.com.my
A dioxidovanadium(V) complex immobilized on chloromethylated polystyrene gave a high yield (ca. 95%) of dihydropyrimidinones in the Biginelli reaction. mdpi.com
A copper(II) bis-thiazole complex supported on chloromethylated polystyrene demonstrated excellent activity in the synthesis of aryl azides. researchgate.net
H₅PMo₁₀V₂O₄₀ immobilized on functionalized chloromethylated polystyrene exhibited high catalytic performance in the hydroxylation of benzene to phenol, with a benzene conversion of 22.1%. rsc.org
Selectivity:
The supported copper catalyst mentioned above was found to be chemoselective and homoselective in the synthesis of aryl azides. researchgate.net
The polymer-immobilized dioxidovanadium(V) complex showed selective production of DHPMs under optimized conditions. mdpi.com
Reusability:
A key advantage of these heterogeneous catalysts is their potential for recycling. The aforementioned copper(II) bis-thiazole complex could be recovered and reused multiple times without a significant loss of its catalytic activity. researchgate.net
A polystyrene-supported NHC-rhodium complex used for the addition of arylboronic acids to aldehydes could be reused up to five times. academie-sciences.fr
A palladium catalyst supported on a polystyrene derivative was reused for up to nine runs in Sonogashira cross-coupling reactions. mdpi.com
The swelling properties of the polystyrene support can significantly influence the catalytic activity, as it affects the accessibility of the active sites to the reactants. kiche.or.kr The distribution of active sites within the polymer matrix is also a critical factor that can be controlled to optimize catalytic performance. kiche.or.kr
Reusability and Stability Studies of this compound-Supported Catalysts
The immobilization of homogeneous catalysts onto solid supports like this compound is a key strategy to enhance their practical utility. This approach simplifies catalyst separation from the reaction mixture, enabling easy recovery and reuse, which is both economically and environmentally beneficial. researchgate.netresearchgate.net
Research has demonstrated the excellent reusability of catalysts supported on this compound. For instance, a polystyrene-supported acidic ionic liquid catalyst used for esterification reactions was reused 13 times with only a 7.3% decrease in yield. researchgate.net Similarly, a polystyrene-supported palladium complex with an acyclic diaminocarbene ligand showed high activity and could be reused for up to nine runs in Sonogashira cross-coupling reactions. mdpi.com Another study on a polystyrene-supported copper(II) catalytic system for N-arylation of indoles and Sonogashira coupling reactions also highlighted its reusability, with only a slight decrease in yield after five cycles. semanticscholar.org
The stability of these supported catalysts is a critical factor for their extended use. The covalent bonding of the catalyst to the polymer backbone prevents leaching of the active metal species into the reaction medium. researchgate.net For example, a polystyrene-supported acyclic diaminocarbene palladium complex exhibited significantly lower palladium leaching (3.5%) after the first run compared to its unsupported counterpart. mdpi.com Thermal stability is another important aspect; a polystyrene-supported acidic ionic liquid catalyst demonstrated better thermal stability than the original this compound support. researchgate.net
Table 1: Reusability of this compound-Supported Catalysts
| Catalyst System | Reaction | Number of Reuses | Final Yield/Activity | Reference |
| Polystyrene-supported acidic ionic liquid | Esterification | 13 | ~92.7% of initial yield | researchgate.net |
| Polystyrene-supported ADC-PdII | Sonogashira cross-coupling | 9 | High activity maintained | mdpi.com |
| Polystyrene-supported copper(II) complex | N-arylation of indoles | 5 | 83% (from 85% in 1st cycle) | semanticscholar.org |
| Polystyrene-supported Fesulphos ligand | 1,3-dipolar cycloadditions | 3 | Maintained excellent enantioselectivity | semanticscholar.org |
Design of Polymer-Supported Metal-Organic Frameworks
This compound plays a role in the development of polymer-supported metal-organic frameworks (MOFs), a class of hybrid materials that combine the properties of both polymers and MOFs. mdpi.comnih.gov These materials are of interest for applications in catalysis and separations. mdpi.comchinesechemsoc.org
One approach involves the immobilization of pre-synthesized metal complexes onto this compound. For example, oxidovanadium(IV) complexes have been successfully immobilized on chloromethylated polystyrene cross-linked with divinylbenzene. mdpi.com The chloro group of the polystyrene reacts with a suitable functional group on the metal complex, such as an imidazole (B134444) group, to form a stable polymer-supported catalyst. mdpi.com
Another strategy involves coating MOF particles with a polymer layer to enhance their stability, particularly in aqueous environments. chinesechemsoc.org While direct polymerization on the MOF surface can sometimes lead to a decrease in gas uptake due to pore blockage, this method can effectively protect the MOF structure from degradation. chinesechemsoc.org The development of methods to create thin, uniform polymer coatings on MOF surfaces is an active area of research.
Separation Science and Adsorbent Technologies
The versatility of this compound makes it a cornerstone in the synthesis of various materials for separation and adsorption processes. chemimpex.comgoogle.com Its ability to be functionalized allows for the creation of adsorbents with high selectivity and capacity for specific target molecules. chemimpex.com
Development of Ion Exchange Resins from this compound
This compound is a primary raw material for the production of ion-exchange resins, which are widely used in water treatment and chemical separations. chemimpex.comexcedr.com These resins are insoluble polymers with a cross-linked polystyrene backbone and ion-active side chains. netsolwater.com
Anion Exchange Resins: These are synthesized by aminating chloromethylated polystyrene. excedr.com
Strong Base Anion (SBA) Resins: Created by reacting chloromethylated polystyrene with tertiary amines like trimethylamine (B31210) or dimethylethanolamine. netsolwater.com These resins can exchange anions like chloride or hydroxide (B78521). excedr.com
Weak Base Anion (WBA) Resins: Typically made by aminating the chloromethylated polystyrene matrix with dimethylamine. netsolwater.com They act as acid absorbers and are used to remove anions from strong mineral acids. excedr.comnetsolwater.com
Cation Exchange Resins: While not directly synthesized from this compound, it's important to note that the polystyrene backbone is a common feature. Strong acid cation resins, for instance, have sulfonate functional groups attached to the polystyrene matrix. excedr.comnetsolwater.com
In a specific application, new scintillating anion-exchange resins for monitoring technetium-99 (B83966) in groundwater were prepared from this compound. nih.gov These resins were functionalized with tertiary amines and demonstrated high detection efficiencies and selectivity for pertechnetate (B1241340) ions. nih.gov
Chelating and Macroporous Adsorption Resins for Specific Molecular Separation
This compound serves as a precursor for synthesizing chelating and macroporous adsorption resins with specific molecular separation capabilities. google.comacs.org
Chelating Resins: These resins are designed to bind selectively with metal ions. The chloromethyl groups on the polystyrene backbone are reacted with various chelating agents containing functional groups like aminophosphonic, triethylammonium, or thiol groups. excedr.com For example, a chelating resin synthesized by reacting chloromethylated polystyrene with 1,3-diaminourea showed a high adsorption capacity for copper ions. rsc.org Another novel chelating resin was prepared by reacting chloromethylated polystyrene with 2-amino-1,3,4-thiadiazole (B1665364) for the selective recovery of platinum(IV). rsc.org
Macroporous Adsorption Resins: These resins possess a large surface area and a stable porous structure, making them effective adsorbents for a variety of organic compounds and metal ions. researchgate.net They are often synthesized from chloromethylated polystyrene through further cross-linking reactions. google.com For instance, a novel amphiphilic adsorbent resin was synthesized by the amination of chloromethylated macroporous crosslinked polystyrene resin with Validamycin A, which showed excellent adsorption for pueraia isoflavones. scientific.net In another study, a hypercrosslinked resin with a double pore structure was prepared from chloromethylated polystyrene for the adsorption of salicylic (B10762653) acid. nih.gov Highly magnetizable crosslinked chloromethylated polystyrene-based nanocomposite beads have also been developed for the selective molecular separation of compounds like 4-aminobenzoic acid. acs.orgnih.gov
Selective Adsorption and Recovery of Metal Ions from Complex Mixtures
Resins derived from this compound exhibit remarkable selectivity in the adsorption and recovery of specific metal ions from complex aqueous solutions. This is achieved by functionalizing the polymer with ligands that have a high affinity for the target metal.
For example, a polystyrene-supported 3-amino-1,2-propanediol (B146019) (PS-APD) resin was prepared from chloromethylated polystyrene and showed a significantly higher adsorption capacity for gold(III) compared to other metal ions like lead(II), mercury(II), copper(II), and nickel(II). cnrs.fr Similarly, an ionic liquid adsorbent synthesized by grafting N-methyl imidazole onto chloromethylated polystyrene beads demonstrated excellent selectivity for gold(III) in binary ion systems containing iron(III), copper(II), cobalt(II), nickel(II), and cadmium(II). nih.gov A diethylenetriamine-functionalized resin, also prepared from a chloromethylated polystyrene precursor, showed selective adsorption of arsenic(V) from wastewater, with minimal interference from common coexisting ions. nih.gov Furthermore, a thiadiazole-based chloromethyl polystyrene-modified adsorbent was synthesized for the highly selective recovery of palladium(II) from metallurgical wastewater. mdpi.com
Table 2: Selective Metal Ion Adsorption by this compound-Based Resins
| Resin Functionalization | Target Metal Ion | Maximum Adsorption Capacity | Other Metals in Mixture | Reference |
| 3-amino-1,2-propanediol | Au(III) | Not specified, but significantly higher than others | Pb(II), Hg(II), Cu(II), Ni(II) | cnrs.fr |
| N-methyl imidazole | Au(III) | 516.5 mg/g | Fe(III), Cu(II), Co(II), Ni(II), Cd(II) | nih.gov |
| Diethylenetriamine | As(V) | 5.25 mmol/g | Na(I), K(I), Ca(II), Mg(II), Fe(II), Zn(II) | nih.gov |
| 2,5-bis-polystyrene-1,3,4-thiadiazole | Pd(II) | 176.3 mg/g | Pt(IV), Rh(III), Ca(II), Cu(II), Fe(III), Ni(II), Pb(II), V(III), Ti(IV) | mdpi.com |
| 1,3-diaminourea | Cu(II) | 168.7 mg/g | Not specified | rsc.org |
| Iminodiacetic acid | Ni(II), Cu(II), Pb(II) | 1.29, 1.19, 0.83 mmol/g respectively | Not specified | jlu.edu.cn |
Application in Gas Adsorption and Separation Technologies
This compound-based materials, particularly hyper-crosslinked polymers (HCPs), are gaining attention for their potential in gas adsorption and separation, especially for carbon dioxide (CO2) capture. mdpi.commdpi.combohrium.com The high surface area and porous structure of HCPs, combined with the ability to introduce functional groups, make them promising adsorbents. mdpi.commdpi.com
The synthesis of these materials often involves the hyper-crosslinking of chloromethylated polystyrene or its precursors, such as 4-vinylbenzyl chloride (VBC). mdpi.com This process creates a network of micropores that are effective for gas adsorption. mdpi.com The residual chloromethyl groups can then be functionalized, for example, by reaction with amines, to enhance the selectivity for specific gases like CO2. mdpi.combohrium.com
For instance, a series of styrene-based HCPs were synthesized and subsequently impregnated with various polyamines. This modification significantly improved the CO2/N2 and CO2/CH4 adsorption selectivity. mdpi.combohrium.com Research has also focused on using waste expanded polystyrene as a low-cost starting material for creating HCPs for CO2 capture. mdpi.com
Materials Science and Engineering of Functional Polymers
The inherent reactivity of the chloromethyl group makes this compound an invaluable precursor in the design and synthesis of advanced functional polymers. Researchers leverage this reactivity to create materials with complex architectures and specific functionalities for a range of technological applications.
The structure of a polymer dictates its properties. This compound is frequently used as a foundational macromolecule to construct complex, non-linear polymer architectures such as star-shaped and graft copolymers.
Star-Shaped Polymers: These polymers consist of multiple linear polymer chains, or "arms," radiating from a central core. tandfonline.com this compound can function as the precursor to the core in a "core-first" synthesis approach. In this method, a multifunctional initiator is used to polymerize monomers like p-chloromethylstyrene, forming a star-shaped core with reactive chloromethyl groups. vot.pl These groups then act as initiation sites for the growth of polymer arms, for instance, through atom transfer radical polymerization (ATRP). vot.pl Alternatively, in an "arm-first" approach, pre-formed linear polymer chains (the arms) with reactive end-groups are attached to a multifunctional core. For example, living polystyrene chains can be reacted with a divinyl compound to create a microgel core, or azido-terminated polystyrene arms can be "clicked" onto an alkyne-containing core molecule. cmu.edu
Graft and Block Copolymers: Graft copolymers are produced by attaching polymer chains as side branches onto a main polymer backbone. This compound's backbone serves as an excellent substrate for such modifications. The chloromethyl sites can be used to initiate the polymerization of other monomers, creating grafted chains. Similarly, it can be used to synthesize core-shell structures. For instance, highly branched polystyrene cores have been synthesized and subsequently used as a scaffold to grow a shell of another polymer, like poly(ethylene oxide), to create amphiphilic core-shell macromolecules with unique solubility properties. acs.org
Table 1: Synthesis of Specialty Copolymers using this compound
| Polymer Architecture | Synthesis Strategy | Precursor/Monomer | Key Finding | Reference(s) |
|---|---|---|---|---|
| Star-Shaped Polymer | "Core-first" via ATRP | Poly[p-(chloromethyl)styrene] (core) | Synthesis of a core/shell polymer with a well-defined structure. | vot.pl |
| Star-Shaped Polymer | "Arm-first" via click chemistry | Azido-terminated polystyrene (arms) | Efficient coupling reaction to form three-arm and four-arm stars. | cmu.edu |
| Core-Shell Graft Copolymer | Grafting from a branched core | This compound (core), Ethylene oxide (shell) | Creation of amphiphilic copolymers that form dispersions in water. | acs.org |
This compound is instrumental in fabricating polymer nanocomposites, where inorganic nanoparticles are dispersed within the polymer matrix. The polymer provides mechanical stability, while the nanoparticles introduce specific functionalities such as magnetism or enhanced conductivity. nih.gov
Magnetic Nanoparticles: Magnetic nanocomposites are created by embedding nanoparticles like magnetite (Fe₃O₄) or maghemite (γ-Fe₂O₃) into a this compound matrix. nih.govacs.org One common method is suspension polymerization, where the nanoparticles, often coated with a surfactant like sodium oleate (B1233923) to improve dispersion in the organic phase, are incorporated during the polymerization of vinylbenzyl chloride (a monomer form of chloromethylstyrene). nih.govresearchgate.netacs.org This results in magnetic polymer beads where the chloromethyl groups on the surface are available for further functionalization. nih.govresearchgate.net Research has demonstrated the synthesis of highly magnetizable beads with a high content of maghemite (around 45 wt%), showing significant magnetization (≈24 emu/g) and resistance to leaching in acidic media. nih.govacs.orgresearchgate.net These magnetic beads have been used in applications like the selective separation of aminated compounds. nih.govresearchgate.netacs.org
Carbon-Based Nanofillers: this compound is also used to create composites with carbon nanofillers such as carbon nanotubes (CNTs) and graphene oxide (GO). The polymer can be covalently bonded to the nanofillers, improving dispersion and creating a stable composite material. For CNTs, one method involves the UV photolysis of the chloromethyl groups, which generates radicals on the polymer side chains that then form covalent bonds with the CNT sidewalls. mdpi.com For graphene oxide, a novel solid-phase extractant was created by coupling GO to chloromethylated polystyrene via an ethylenediamine (B42938) spacer, demonstrating high sorption capacity for lead ions. acs.orgnih.gov
Table 2: this compound-Based Nanocomposites
| Nanoparticle Type | Synthesis Method | Key Properties/Findings | Application Example | Reference(s) |
|---|---|---|---|---|
| Maghemite (γ-Fe₂O₃) | Suspension polymerization | High magnetization (≈24 emu/g); high nanoparticle loading (≈45 wt%); acid resistance. | Selective molecular separation of 4-aminobenzoic acid. | nih.govacs.orgresearchgate.net |
| Multi-Walled Carbon Nanotubes (MWCNTs) | UV-induced covalent bonding | Covalent bond formation between polymer side chains and MWCNTs confirmed by XPS and Raman spectroscopy. | Functional polymer/CNT hybrid materials. | mdpi.com |
| Graphene Oxide (GO) | Coupling via ethylenediamine spacer | High sorption capacity for lead (227.92 mg g⁻¹). | Preconcentration and separation of lead for analytical determination. | acs.orgnih.gov |
A primary industrial application of this compound is in the production of anion exchange resins and membranes (AEMs). These materials are crucial for processes like water treatment, desalination, and in anion exchange membrane fuel cells. nih.govwiley.com The synthesis is a two-step process: chloromethylation followed by amination.
First, a polystyrene-based polymer, often cross-linked with divinylbenzene for mechanical and chemical stability, is chloromethylated. wiley.comresearchgate.net A safer, alternative route involves the direct copolymerization of vinylbenzyl chloride with divinylbenzene, which avoids the use of carcinogenic chloromethylating agents like chloromethyl methyl ether. wiley.comresearchgate.netresearchgate.net
In the second step, the reactive chloromethyl groups are functionalized by reaction with an amine, typically a tertiary amine like trimethylamine, in a process called quaternization. wiley.comrsc.org This reaction introduces fixed, positively charged quaternary ammonium (B1175870) groups (-CH₂N(CH₃)₃⁺) onto the polymer backbone, which are responsible for the anion exchange properties. The performance of the resulting AEM is characterized by its ion-exchange capacity (IEC), ionic conductivity, and stability. rsc.orgresearchgate.net Researchers have developed AEMs based on block copolymers like polystyrene-block-poly(ethylene-ran-butylene)-block-polystyrene (SEBS), achieving high IECs (ca. 2 mmol/g) and chloride ion conductivities. researchgate.netgoogle.com
Table 3: Anion Exchange Membranes (AEMs) from this compound
| Polymer Backbone | Amination Reagent | Key Performance Metric | Reference(s) |
|---|---|---|---|
| Polyethylene (B3416737)–polystyrene interpolymer | Trimethylamine | Characterized for ion-exchange capacity, membrane resistance, and ionic conductivity. | rsc.orgresearchgate.net |
| Vinylbenzyl chloride-divinylbenzene copolymer | Trimethylamine | Produced resins with increased thermal stability over commercial beads. | wiley.com |
| SEBS triblock copolymer | Trimethylamine | Achieved high chloride ion conductivity (34 mS/cm at 70°C) and IEC (ca. 2 mmol/g). | researchgate.netgoogle.com |
This compound serves as a modifiable surface for controlling the orientation of liquid crystals (LCs), a critical aspect of liquid crystal display (LCD) technology. By chemically modifying the polymer surface, specific interactions can be engineered to align LC molecules in a desired direction, such as vertically to the substrate.
The principle relies on modifying the surface energy of the polymer film. mdpi.commdpi.com Vertical alignment is typically achieved when the surface energy of the polymer layer is lower than the surface tension of the liquid crystal. mdpi.commdpi.com The chloromethyl groups on polystyrene are substituted with various chemical moieties to tune this surface energy. For example, polystyrene derivatives modified with n-alkylbenzoate-p-oxymethyl groups have been synthesized. nih.gov It was found that when the substitution of the chloromethyl group reached 40 mol%, the polymer film induced vertical orientation of the LC molecules. nih.gov Similarly, substituting the polymer with bulky, nonpolar side groups derived from natural products like capsaicin (B1668287) has been shown to induce vertical alignment due to a combination of low surface energy and steric repulsion between the LC molecules and the polymer surface. rsc.org
Table 4: this compound Derivatives for Liquid Crystal Alignment
| Substituted Group | Degree of Substitution | Resulting LC Alignment | Underlying Principle | Reference(s) |
|---|---|---|---|---|
| Ethylbenzoate-p-oxymethyl | 40 mol% | Vertical | Favorable interaction due to chemical similarity between the orientation layer and LC molecules. | nih.gov |
| 2,4-di-tert-butylphenoxymethyl | ≥68 mol% | Vertical | Low surface energy (< 29.4 mJ/m²) generated by nonpolar, bulky groups. | mdpi.com |
| N-vanillylnonanamide (Capsaicin derivative) | 100 mol% | Vertical | Low surface energy (< 29.26 mJ/m²) and steric repulsion from long alkyl groups. | rsc.org |
Development of Anion Exchange Resins and Membranes
Biomedical and Biotechnological Research Applications
The ability to functionalize this compound makes it a suitable material for creating scaffolds and supports in various biomedical and biotechnological applications.
Immobilizing enzymes and other proteins onto solid supports is a key strategy to enhance their stability, facilitate their separation from the reaction mixture, and enable their reuse, which is particularly important in industrial biocatalysis. bmbreports.org this compound, typically in the form of beads or resins, is a widely used support material for this purpose.
The process involves modifying the chloromethyl groups to create functionalities that can covalently bind to the biomolecules. A common approach is to first aminate the resin, introducing primary or secondary amine groups. google.com These amino groups can then be activated with a bifunctional cross-linking agent, such as glutaraldehyde (B144438). The glutaraldehyde then forms a covalent bond with amine groups on the surface of the enzyme (e.g., lysine (B10760008) residues), effectively tethering the enzyme to the polymer support. google.com Studies have shown that enzymes like lipase (B570770) immobilized on chloromethylated polystyrene beads can retain a significant portion of their activity even after multiple cycles of use. For example, one study reported that immobilized lipase retained over 80% of its activity after five uses. This demonstrates the effectiveness of this compound-based scaffolds in creating robust and reusable biocatalytic systems.
Table 5: Enzyme Immobilization on this compound Scaffolds
| Enzyme | Support Modification | Cross-linker | Key Finding | Reference(s) |
|---|---|---|---|---|
| Lipase | Amination | Glutaraldehyde | Immobilized lipase retained over 80% of its activity after five cycles. | |
| Transaminase | Amination | Glutaraldehyde | Aminated polystyrene resins served as effective enzyme immobilization carriers with good reusability. | google.com |
| Dioxidomolybdenum(VI) complex (Enzyme mimic) | Functionalization with a ligand | - | The immobilized complex acted as a catalyst for peroxidase mimetic activity. | researchgate.net |
Surface Modification of this compound for Enhanced Biocompatibility and Cell Culture Studies
The surface properties of materials used in biomedical applications are critical for determining their interaction with biological systems. Native polystyrene is hydrophobic and does not readily support cell adhesion and growth. nih.gov Therefore, surface modification is essential to enhance its biocompatibility for use in cell culture and tissue engineering. nih.govnih.gov
This compound serves as an excellent starting material for these modifications. The chloromethyl groups can be transformed into various functional moieties, such as carbonyl and amine groups, to increase hydrophilicity and introduce surface charges that promote the adhesion of extracellular matrix proteins and cells. nih.gov For instance, the introduction of carbonyl groups on polystyrene surfaces has been shown to correlate with successful adhesion and sustained production of extracellular matrix by human mesenchymal stem cells, particularly when the surface has a water contact angle between 50° and 55°. nih.gov
Researchers have employed various techniques to functionalize polystyrene surfaces, including liquid treatments with strong acids like sulfuric acid, and plasma activation using gases such as oxygen and ammonia. nih.gov These methods can introduce a range of functional groups that facilitate cell binding and proliferation. nih.govnih.gov Furthermore, the ability to modify the surface chemistry of this compound allows for the development of advanced 3D cell culture scaffolds with tailored properties that can more accurately mimic the in vivo environment. nih.gov
Investigations into Polymeric Materials for Controlled Release Systems Research (excluding dosage)
This compound is extensively investigated for its potential in developing controlled release systems for various therapeutic agents. Its unique properties allow for the engineering of polymers that can release active compounds in a controlled manner, which is a key area of research in drug delivery. The versatility of this compound allows for its functionalization to create drug delivery systems that can be tailored for specific applications. chemimpex.com
One approach involves the synthesis of N-halamine polymers from this compound. These polymers can be designed to provide an extended release of active halogens, which have antimicrobial properties. google.com For example, N-bromo-hydantoin conjugated polystyrene beads have been synthesized and studied for their ability to control the release of oxidative bromine for water purification. researchgate.net The nano- and micro-scale characteristics of these beads were found to be critical in controlling the rate and duration of halogen release. researchgate.net
Another area of research focuses on the use of ion-exchange resins derived from this compound. These resins can form complexes with charged drug molecules, and the release of the drug can be controlled by the ionic environment. globalresearchonline.net This approach has been explored for developing sustained-release formulations. globalresearchonline.net The conversion of crystalline drugs into an amorphous form through complexation with these resins can also lead to improved dissolution characteristics. globalresearchonline.net
The development of polymer-based nanosystems is another active area of research. Polystyrene nanoparticles, which can be derived from or functionalized using the chemistry of this compound, are being explored for the delivery of a variety of cargos, including active pharmaceutical ingredients and imaging agents. nih.gov These nanoparticles can be engineered to have specific surface properties to control their interaction with biological systems. nih.gov
Development of Chromatographic Media for Bioseparation
This compound is a key material in the development of advanced chromatographic media for the separation and purification of biomolecules. Its ability to be functionalized allows for the creation of stationary phases with specific selectivities for different biological targets. researchgate.net
One significant application is in the preparation of ion-exchange resins. By introducing charged functional groups onto the polystyrene backbone, either through sulfonation to create cation-exchangers or amination of chloromethylated polystyrene to produce anion-exchangers, resins suitable for separating proteins and other biomolecules can be synthesized. researchgate.net These resins are widely used in ion-exchange chromatography.
This compound is also used to create thermoresponsive chromatography materials. rsc.org By grafting thermoresponsive polymers, such as poly(N-isopropylacrylamide) (PIPAAm), onto chloromethylated polystyrene beads, a stationary phase that changes its hydrophobic/hydrophilic properties with temperature can be produced. rsc.org This allows for the separation of bioactive compounds like peptides and proteins based on hydrophobic interactions that can be modulated by changing the column temperature. rsc.org
Furthermore, hypercrosslinked polystyrene, which can be prepared from this compound, offers a high surface area and a porous structure, making it an excellent support for chromatographic applications. acs.org These materials can be used to create monolithic capillary columns for the efficient separation of small molecules. acs.org The properties of these chromatographic media, such as porosity and surface chemistry, can be tailored by controlling the crosslinking and functionalization reactions. researchgate.netacs.org
| Application Area | Functionalization Approach | Target Biomolecules/Analytes |
| Ion-Exchange Chromatography | Sulfonation or Amination | Proteins, Peptides |
| Thermoresponsive Chromatography | Grafting of thermoresponsive polymers | Peptides, Proteins, Bioactive compounds |
| Small Molecule Separation | Hypercrosslinking | Small organic molecules |
This table provides a summary of the applications of this compound in developing chromatographic media.
Environmental Remediation Research
This compound and its derivatives are extensively studied for their potential in environmental remediation, particularly for the removal of pollutants from water. netascientific.com The ability to introduce various functional groups onto the polystyrene backbone allows for the design of materials with high affinity and selectivity for specific contaminants. chemimpex.com
Functionalized this compound resins are effective adsorbents for a wide range of pollutants, including heavy metal ions and organic compounds. chemimpex.comnetascientific.com The introduction of chelating groups onto the polystyrene matrix is a common strategy to enhance the adsorption of heavy metals. For example, resins functionalized with salicylhydroxamic acid have shown strong chelating ability for heavy metal ions like Cu(II), with adsorption capacities being pH and temperature dependent. Similarly, polystyrene-supported Schiff base resins have demonstrated selective uptake of divalent metal ions. tandfonline.comcsic.es
The adsorption mechanism can vary depending on the functional group and the pollutant. It can involve ion exchange, surface complexation, or physical adsorption. rsc.org For instance, amino-functionalized this compound millispheres have been shown to have an enhanced adsorption capacity for Cu(II) ions in saline solutions due to the protonation of amino groups. rsc.org Other functional groups like dithiocarbamate (B8719985) and amidoxime (B1450833) have also been successfully incorporated into polystyrene resins for the removal of heavy metal ions. acs.org
| Functional Group | Target Pollutant(s) | Key Findings |
| Salicylhydroxamic acid | Cu(II), Zn(II), Pb(II) | High adsorption capacity for Cu(II), process is entropy-driven and endothermic. |
| o-hydroxyacetophenonediethylenetriamine | Cu(II), Zn(II), Ni(II), Co(II), Pb(II) | Metal-ion uptake follows the order Cu(II) > Zn(II) > Ni(II) > Co(II) > Pb(II). tandfonline.comcsic.es |
| Ethylenediamine | Cu(II) | Adsorption capacity is significantly enhanced in saline solutions. rsc.org |
| Amidoxime | Fe(III), Cr(III), Cd(II), Pb(II) | High maximum adsorption capacities for various heavy metal ions. acs.org |
| Pentaethylenehexamine | Au(III) | Excellent adsorption efficiency over a wide pH range for gold recovery from electronic waste. nih.gov |
| Dimercaptosuccinic Acid | Hg(II), Pb(II), Cd(II) | Efficient and fast sorption behavior in aqueous solutions. mdpi.com |
| Thiadiazole | Pd(II) | Selective separation of Palladium from metallurgical wastewater. mdpi.com |
This interactive table summarizes research findings on the adsorption of various pollutants using functionalized this compound.
This compound serves as a robust support for catalysts used in the degradation of organic pollutants in wastewater. researchgate.netnih.gov Immobilizing catalysts on a solid support like polystyrene prevents their leaching into the treated water and allows for easy recovery and reuse. researchgate.net
One approach involves the use of this compound-supported catalysts in photocatalytic degradation processes. nih.gov For example, quinone compounds have been grafted onto chloromethylated polystyrene to act as non-water-soluble redox mediators. researchgate.net These materials have been shown to enhance the biological denitrification rate and the decolorization of azo dyes in wastewater treatment processes. researchgate.net The photocatalytic degradation of organic pollutants is a promising technology that utilizes semiconductor photocatalysts to generate reactive oxygen species (ROS) that can break down complex organic molecules. mdpi.com
Furthermore, research has explored the use of this compound in creating solid acid catalysts for various chemical transformations, which can be applied to the breakdown of certain organic pollutants. researchgate.net These polymer-supported catalysts offer high stability and selectivity, making them attractive for environmental applications. nih.gov
This compound-based materials are being developed for sustainable water remediation, including the deactivation of waterborne pathogens. rsc.org The functionalization of polystyrene can impart antimicrobial properties to the material. For instance, N-halamine polymers, which can be synthesized from this compound, are effective antimicrobial agents. google.commdpi.com These polymers can be incorporated into water filters to inactivate bacteria and viruses. researchgate.net
Research has shown that polymers containing both quaternary ammonium (QA) and N-halamine moieties exhibit excellent antimicrobial properties against a broad spectrum of microorganisms. rsc.org For example, a resin synthesized from chloromethylated polystyrene containing both hydantoin (B18101) (a precursor to N-halamines) and trimethylamine (a QA salt) demonstrated rapid and high inactivation rates for E. coli and S. aureus. rsc.org These antimicrobial polymers can be regenerated, offering a sustainable solution for water disinfection. rsc.org
Another strategy involves the development of flocculants based on modified polystyrene. These materials can simultaneously act as antimicrobial agents and flocculants, aiding in the removal of particulates and dissolved solids from contaminated water. google.com The development of such multifunctional materials is a key area of research for providing safe and clean water. rsc.org
Advanced Characterization Techniques for Chloromethyl Polystyrene and Its Derivatives
Spectroscopic Analysis for Chemical Structure Elucidation
Spectroscopic methods are indispensable for confirming the successful chloromethylation of polystyrene and for characterizing its derivatives. These techniques probe the chemical environment of atoms and functional groups within the polymer, offering a comprehensive picture of its structure.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. In the case of (chloromethyl)polystyrene, FTIR is primarily used to confirm the introduction of the chloromethyl group onto the polystyrene backbone. The presence of this group gives rise to characteristic absorption bands that are absent in the spectrum of unmodified polystyrene.
The key vibrational modes for this compound include the C-Cl stretching vibration and the bending vibration of the CH₂-Cl group. The C-Cl stretching vibration typically appears in the range of 670-676 cm⁻¹ and around 1265 cm⁻¹. scientific.netresearchgate.net Another significant peak is the CH₂-Cl bending vibration, which is often observed around 1419 cm⁻¹. scientific.net The successful attachment of the chloromethyl group is further confirmed by the appearance of a band around 1267 cm⁻¹. unirioja.esscielo.org.conih.gov The spectrum of chloromethylated polystyrene retains the characteristic peaks of the polystyrene backbone, such as the aromatic C-H stretching between 3001 and 3081 cm⁻¹ and the aromatic C=C stretching vibrations around 1603 and 1510 cm⁻¹. scielo.org.corsc.org
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| C-Cl Stretch | 1264 - 1267 | nih.govmdpi.com |
| C-Cl Stretch | 670 - 677 | scientific.netresearchgate.netmdpi.com |
| CH₂-Cl Bend | 1419 | scientific.net |
| Polystyrene Aromatic C=C Stretch | 1448 - 1603 | rsc.org |
| Polystyrene Aromatic C-H Stretch | 3001 - 3081.2 | unirioja.esscielo.org.co |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Solution and Solid-State) for Structural Confirmation
NMR spectroscopy provides detailed information about the atomic structure of this compound. Both solution-state and solid-state NMR are employed to characterize this polymer.
Solution-state ¹H NMR is used to identify the protons in the chloromethyl group. The protons of the -CH₂Cl group typically exhibit a characteristic chemical shift in the range of 4.4 to 4.5 ppm. researchgate.netresearchgate.net The aromatic protons of the polystyrene backbone appear in the region of 6.4 to 7.0 ppm. researchgate.net
Solid-state ¹³C NMR is particularly useful for analyzing crosslinked this compound resins, which are insoluble. acs.orgacs.orgacs.org The carbon of the chloromethyl group (-CH₂Cl) gives a signal that can be used to confirm functionalization. Studies have shown that in hyper-cross-linked resins, approximately 10% of the aromatic groups may retain a chloromethyl group after subsequent reactions. acs.org
| Nucleus | Technique | Chemical Shift (ppm) | Assignment | Reference |
| ¹H | Solution | 4.4 - 4.5 | -CH₂Cl | researchgate.netresearchgate.net |
| ¹H | Solution | 6.4 - 7.0 | Aromatic Protons | researchgate.net |
| ¹³C | Solid-State | (Varies with structure) | -CH₂Cl and aromatic carbons | acs.orgacs.org |
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of a material. For this compound, XPS is used to confirm the presence of chlorine from the chloromethyl groups on the polymer surface.
The XPS spectrum of this compound shows characteristic peaks for carbon (C 1s) and chlorine (Cl 2p). The Cl 2p core-level spectrum exhibits a doublet, with the Cl 2p₃/₂ and Cl 2p₁/₂ peaks appearing at binding energies of approximately 197.5 eV and 199.7 eV, respectively. nih.govresearchgate.net These peaks are indicative of covalently bonded chlorine (C-Cl). nih.govresearchgate.net The C 1s spectrum can also be deconvoluted to identify the different carbon environments, including the carbon atom of the chloromethyl group. The disappearance or reduction in the intensity of the Cl 2p peak can be used to monitor the subsequent reactions of the chloromethyl group. mdpi.commdpi.com
| Core Level | Binding Energy (eV) | Assignment | Reference |
| Cl 2p₃/₂ | ~197.5 | C-Cl | nih.govresearchgate.net |
| Cl 2p₁/₂ | ~199.7 | C-Cl | nih.govresearchgate.net |
| Pd 3d | 337.43 - 343.36 | Pd-Cl, Pd-N, Pd-S bonds in derivatives | mdpi.com |
| N 1s | 399.84 - 402.51 | N-N, C=N, N-Pd bonds in derivatives | mdpi.com |
| S 2p | 162.44 - 164.94 | C-S-C, S-Pd bonds in derivatives | mdpi.com |
UV-Visible Spectroscopy for Electronic Structure and Complexation Studies
UV-Visible spectroscopy is employed to study the electronic transitions within the polymer and its derivatives. While this compound itself does not have strong absorptions in the visible region, this technique is valuable for monitoring reactions involving the chloromethyl group. For instance, when this compound is used as a support for ligands that form colored complexes with metal ions, UV-Vis spectroscopy can be used to study the complexation. researchgate.net It is also utilized to monitor the adsorption and removal of molecules from solutions, such as the selective separation of 4-aminobenzoic acid, by observing changes in the absorbance of the solution. nih.govacs.org
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy provides complementary information to FTIR, offering a vibrational fingerprint of the material. For polystyrene and its derivatives, prominent Raman peaks are observed that correspond to various vibrational modes of the aromatic ring. Key peaks for the polystyrene backbone are typically found at approximately 1001 cm⁻¹ (ring breathing mode), 1031 cm⁻¹ (C-H in-plane deformation), and 1602 cm⁻¹ (ring-skeletal stretch). nih.gov In studies involving derivatives of this compound, such as its use in composites with carbon nanotubes, Raman spectroscopy is used to assess structural changes. For example, changes in the G/D ratio of carbon nanotubes in such composites can indicate covalent bond formation between the polymer and the nanotubes. mdpi.com
| Vibrational Mode | Raman Shift (cm⁻¹) | Reference |
| Ring Breathing Mode | ~1001 | nih.gov |
| C-H In-plane Deformation | ~1031 | nih.gov |
| Ring-skeletal Stretch | ~1602 | nih.gov |
Microscopic and Morphological Characterization
The physical form and surface features of this compound are critical for its applications, especially when used as a solid support or in bead form. Microscopic techniques are essential for visualizing the morphology, size, and surface topography of the polymer.
Scanning Electron Microscopy (SEM) is widely used to examine the surface morphology of this compound beads and resins. rsc.orgresearchgate.netcsic.es SEM images can reveal the size and shape of the beads, as well as their surface texture. For example, chloromethylated polystyrene beads often exhibit a relatively smooth and compact surface. rsc.orgcsic.es In contrast, derivatives of the polymer may show a rougher surface, indicating successful chemical modification. rsc.orgcsic.es
Transmission Electron Microscopy (TEM) provides higher resolution images and is used to investigate the internal structure of this compound materials, particularly in composites. For instance, TEM can be used to visualize the dispersion of nanoparticles within a this compound matrix. researchgate.netnih.govresearchgate.net
Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface topography of this compound films at the nanoscale. nih.gov AFM can provide quantitative data on surface roughness and reveal the presence of microphase separation in copolymers containing chloromethylstyrene units. nih.gov
| Technique | Information Obtained | Observations on this compound | Reference |
| Scanning Electron Microscopy (SEM) | Surface morphology, bead size and shape | Typically smooth and compact surface for beads. | rsc.orgresearchgate.netcsic.es |
| Transmission Electron Microscopy (TEM) | Internal structure, dispersion in composites | Visualization of nanoparticle dispersion within the polymer matrix. | researchgate.netnih.govresearchgate.net |
| Atomic Force Microscopy (AFM) | Surface topography, roughness, microphase separation | Characterization of film surfaces and phase-separated domains. | nih.gov |
Pyrolysis-Gas Chromatography for Network Characterization and Degradation Product Analysis
Surface Science Techniques
The surface characteristics of this compound are paramount as they govern its interaction with external environments, including solvents and reactants.
Contact angle measurements provide quantitative data on the wettability of a polymer surface, which is directly related to its surface free energy. nepjol.infonanoscience.com This technique involves placing a liquid droplet on the polymer surface and measuring the angle formed at the three-phase boundary of the solid, liquid, and vapor. nepjol.infonanoscience.com The well-known Young's equation relates this angle to the interfacial tensions involved. nanoscience.com
For polystyrene, the unmodified surface is generally hydrophobic. The introduction of chloromethyl groups and subsequent functionalization can alter the surface energy. For instance, studies on modified polystyrene films have shown that surface treatments can graft hydrophilic moieties, which would decrease the water contact angle. researchgate.net The wettability of a polymer surface is critical; a lower surface tension of a liquid or a higher surface energy of the solid promotes better wetting. nepjol.info
Research on copolymers of styrene (B11656) has demonstrated the utility of contact angle measurements in probing surface composition. In a study of poly(styrene-co-p-hexafluorohydroxyisopropyl-a-methyl styrene) copolymers, the water contact angle was found to decrease slightly with an increase in the content of the functional comonomer, indicating a modest increase in surface energy. ustc.edu.cn This suggests that the polar hydroxyl group counteracted the effect of the fluorine groups, preventing significant changes in surface energy. ustc.edu.cn
Table 1: Representative Contact Angle Data for Polystyrene and its Derivatives
| Material | Test Liquid | Contact Angle (θ) | Reference |
|---|---|---|---|
| Polystyrene (PS) | Water | ~90° | accudynetest.com |
| Poly(St-co-HFMS) (low HFMS content) | Water | Slightly > than PS | ustc.edu.cn |
| Poly(St-co-HFMS) (>15 mol% HFMS) | Water | Decreases and stabilizes | ustc.edu.cn |
This table is interactive. Click on the headers to sort the data.
Static Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique used to determine the elemental and molecular composition of the outermost layers of a solid. wikipedia.orgfu-berlin.de In static SIMS, a low-dose primary ion beam sputters secondary ions from the sample surface, which are then analyzed by a mass spectrometer. wikipedia.orgnrel.gov This method is particularly valuable for polymers as it can provide detailed information about the molecular structure of the surface with minimal damage. fu-berlin.de
Time-of-Flight SIMS (ToF-SIMS) is a powerful variant that offers high mass resolution and the ability to detect large molecular fragments, making it ideal for characterizing polymer surfaces and their derivatives. nrel.govmdpi.com For this compound, ToF-SIMS can be used to identify characteristic fragments related to the polystyrene backbone and the chloromethyl group. The presence of aromatic groups in polystyrene is indicated by secondary ions at m/z values such as 77, 91, and 105. fu-berlin.de
In studies of functionalized polymers, ToF-SIMS has been successfully used to obtain quantitative information. ustc.edu.cn For instance, in the analysis of poly(styrene-co-p-hexafluorohydroxyisopropyl-a-methyl styrene) copolymers, characteristic peaks of the functional monomer could be clearly distinguished from those of polystyrene in both positive and negative ToF-SIMS spectra. ustc.edu.cn This allows for the mapping of functional group distribution on the polymer surface. mdpi.com Combining ToF-SIMS with techniques like Atomic Force Microscopy (AFM) further enhances characterization by correlating chemical information with surface morphology at the nanoscale. nih.gov
Quantifying the number of accessible functional groups on the surface of this compound is crucial for applications like solid-phase synthesis and catalysis. Chemical derivatization is a powerful method for this purpose, where the functional groups of interest are reacted with a labeling agent. fraunhofer.de This agent contains a unique element that can be easily detected by surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS). fraunhofer.de
For chloromethyl groups, a common method involves reaction with a nucleophile that contains a distinct elemental tag. For example, quaternization with pyridine (B92270) can be used, where the subsequent analysis of nitrogen content provides a measure of the accessible chloromethyl groups. researchgate.netscielo.br The extent of this reaction is dependent on the access of the derivatizing agent to the chloromethyl sites, which is influenced by the polymer's porosity and swelling behavior in the reactant. researchgate.netscielo.br
Another approach is to convert the chloromethyl groups to other functionalities that are more amenable to a specific derivatization reaction. For instance, they can be converted to amino groups, which can then be quantified using reagents like trifluoroacetic anhydride (B1165640) (TFAA). fraunhofer.de The fluorine introduced by TFAA is highly sensitive in XPS analysis. This derivatization-XPS method transforms the challenge of functional group analysis into a more straightforward determination of elemental concentrations. fraunhofer.de It is essential to distinguish between the total number of functional groups and the number of "derivatizable" or accessible groups, as only the latter are available for subsequent reactions. nih.gov
Static Secondary Ion Mass Spectrometry (SIMS) for Surface Chemical Imaging
Elemental Composition Analysis
Determining the bulk elemental composition is fundamental to confirming the identity and purity of this compound and its composites.
Elemental analysis is a foundational technique used to determine the weight percentages of constituent elements (primarily carbon, hydrogen, and chlorine) in a this compound sample. This data is critical for calculating the degree of chloromethylation. For instance, if every styrene ring were functionalized with one chloromethyl group, the theoretical chlorine content would be 22.9%. lifesciencesite.com By experimentally measuring the chlorine content, the actual percentage of chloromethylated rings can be determined. lifesciencesite.com
In one study, elemental analysis of a poly(styrene-co-p-chloromethylstyrene) copolymer revealed a chlorine content of 19.8%, which corresponds to approximately 85% of the rings being chloromethylated. lifesciencesite.com This technique is also used to characterize resins after further modification. For example, in the synthesis of a novel chelating resin from CMPS, elemental analysis was used to confirm the structure of the final product. rsc.org
Table 2: Elemental Analysis Data for this compound and its Copolymers
| Sample | Theoretical Cl Content (%) | Experimental Cl Content (%) | Degree of Chloromethylation | Reference |
|---|---|---|---|---|
| Fully Chloromethylated Polystyrene | 22.9 | - | 100% | lifesciencesite.com |
| Poly(S-co-PCMS) | - | 19.8 | 85% | lifesciencesite.com |
| Chloromethylated Polystyrene | - | 19.45 | - | itu.edu.tr |
This table is interactive. Click on the headers to sort the data. Note: 'N/A' indicates data not applicable or not provided in the source.
Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. bruker.combruker.com It is often coupled with Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM). bruker.compolymersolutions.com When the electron beam of the microscope strikes the sample, it generates characteristic X-rays from the elements present. polymersolutions.com The EDS detector measures the energy of these X-rays to identify the elements. polymersolutions.com
A key application of EDS is elemental mapping, which visualizes the spatial distribution of elements within a sample. bruker.comjeol.com This is particularly useful for analyzing this compound when it is part of a composite material. By mapping the distribution of chlorine, one can visualize the dispersion of the CMPS phase within the composite matrix. mdpi.com This has been demonstrated in polymer blends where chlorine, present in one of the components (like PVC), serves as a marker for mapping the concentration distribution of that polymer phase. mdpi.com
While EDS is powerful for surface-sensitive mapping, its quantification for non-surface elements can be less reliable compared to bulk methods like combustion analysis. nih.gov For example, in a study of chlorine capture by metal-organic frameworks, the atomic percentage of chlorine calculated by EDS was lower than the theoretical value, though it effectively showed an even distribution of chlorine across the material. nih.gov Nevertheless, for visualizing elemental distribution in composites containing this compound, EDS mapping is an invaluable tool. wiley.comresearchgate.netb-cdn.net
Microwave Plasma Atomic Emission Spectroscopy (MP-AES) for Metal Content in Catalysts
Microwave Plasma Atomic Emission Spectroscopy (MP-AES) is a robust analytical technique used for the quantitative determination of elemental composition. The method utilizes a microwave-induced nitrogen plasma to excite atoms within a sample. icpms.cz As these atoms relax to their ground state, they emit light at characteristic wavelengths, creating an emission spectrum. icpms.cz The intensity of the emitted light is proportional to the concentration of the element in the sample, which is quantified by comparison against a calibration curve. icpms.cz
A significant advantage of MP-AES is its use of nitrogen, which can be sourced from a generator using ambient air, to sustain the plasma. icpms.czakademiabaru.com This eliminates the need for expensive and flammable gases, such as acetylene (B1199291) required for Flame Atomic Absorption Spectroscopy (FAAS), enhancing laboratory safety and substantially reducing operational costs. icpms.czbiocompare.com The nitrogen plasma operates at high temperatures, approximately 5,000 K, leading to strong atomic emission signals, excellent detection limits often at the sub-parts-per-billion (ppb) level, and a broad linear dynamic range. icpms.czakademiabaru.com
For catalysts based on this compound, MP-AES is a critical tool for two primary purposes: determining the initial metal loading on the polymer support and quantifying any metal leaching during the catalytic process. Accurate measurement of the active metal content is fundamental for establishing structure-activity relationships and ensuring the reproducibility of catalyst performance. Furthermore, verifying minimal metal leaching is essential to confirm the heterogeneous nature of the catalyst and is a critical requirement in applications such as pharmaceutical synthesis, where metal contamination in the final product is strictly regulated. acs.org
The typical analytical procedure involves digesting the solid polymer-supported catalyst to bring the metal into a liquid solution. This is often achieved using strong acids, such as aqua regia. cardiff.ac.uk The resulting solution is then introduced into the instrument's nebulizer and spray chamber, which creates an aerosol that is directed into the core of the microwave plasma. icpms.cz
Research on heterogeneous catalysts frequently employs MP-AES to validate synthesis and stability. For instance, in the development of palladium catalysts supported on a chloromethylated polystyrene-based gel (POLITAG-Pd⁰), MP-AES was the chosen method to measure the palladium content. acs.org The analysis confirmed the successful immobilization of the metal and was used to assess the catalyst's stability by measuring the palladium concentration in recycled catalyst samples. acs.org The negligible difference in palladium loading between fresh and reused catalysts confirmed the system's durability. acs.org
Table 1: Palladium Content in POLITAG-Pd⁰ Catalysts as Determined by MP-AES An interactive data table presenting research findings on palladium loading.
| Catalyst | Monomer Ratio (Styrene:4-Vinylbenzyl chloride) | Palladium Content (wt%) acs.org |
|---|---|---|
| POLITAG-Pd⁰-LL | 95:5 | 1.8 |
| POLITAG-Pd⁰-ML | 90:10 | 4.5 |
| POLITAG-Pd⁰-MM | 80:20 | 5.1 |
| POLITAG-Pd⁰-HM | 70:30 | 7.2 |
In another study, a dioxidovanadium(V) complex was anchored onto chloromethylated polystyrene. mdpi.com MP-AES analysis was performed to determine the vanadium loading on the polymer support. The result, 1.43 mmol/g, was in close agreement with the value calculated from thermogravimetric analysis (TGA), thereby confirming the successful synthesis of the supported catalyst. mdpi.com
The high sensitivity of MP-AES makes it particularly well-suited for leaching studies, where even trace amounts of metal contamination can be significant. Research has demonstrated the ability of MP-AES to detect metal concentrations at ppb levels in post-reaction mixtures, confirming the stability of the heterogeneous catalysts under reaction conditions. acs.org
Table 2: Example of Metal Leaching Analysis by MP-AES An interactive data table showing the application of MP-AES in catalyst stability studies.
| Catalyst System | Metal Analyzed | Leached Metal Concentration acs.org |
|---|---|---|
| RuSnAlPO-5 | Ruthenium (Ru) | < 5 ppb |
Theoretical and Computational Approaches in Chloromethyl Polystyrene Research
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful quantum mechanical tool for investigating the electronic structure and reactivity of CMPS-based systems. mdpi.com By calculating the electron density of a system, DFT can accurately predict various chemical properties and behaviors.
Elucidation of Reaction Mechanisms and Transition States in Functionalization
DFT calculations are instrumental in mapping out the reaction pathways involved in the functionalization of CMPS. This involves identifying the structures of reactants, intermediates, transition states, and products, as well as their corresponding energies. For instance, in the catalytic degradation of polystyrene, a related polymer, DFT has been used to compare the efficacy of different catalysts by calculating activation energies and bond dissociation energies for proposed reaction routes. mdpi.com These calculations revealed that acid catalysts facilitate chain fragmentation through carbocation intermediates, while basic catalysts promote β-scission via carbanion stabilization. mdpi.com
Similarly, DFT can be applied to understand the nucleophilic substitution reactions commonly used to modify the chloromethyl group on the polystyrene backbone. By modeling the interaction of CMPS with various nucleophiles, researchers can predict the most favorable reaction pathways, calculate the energy barriers (transition states) for these reactions, and understand the factors influencing reaction rates and product selectivity. This information is crucial for designing efficient syntheses of functionalized polystyrene resins with desired properties.
Prediction of Adsorption Mechanisms and Binding Affinities
DFT is widely used to investigate the adsorption of molecules onto CMPS and its functionalized derivatives. These calculations provide detailed insights into the nature of the interactions between the adsorbent and the adsorbate.
For example, DFT studies have been employed to understand the selective adsorption of carbon dioxide on amine-functionalized polystyrene. rsc.org These studies confirmed that weak intermolecular forces are responsible for the interaction and that the binding strength is influenced by the type of amine functionality, with steric hindrance playing a significant role. rsc.org The interaction energies, equilibrium distances, and charge transfer between the adsorbent and CO2 can be quantified, providing a molecular-level explanation for experimentally observed adsorption capacities. rsc.org
In the context of metal ion recovery, DFT calculations have been used to elucidate the selective adsorption of palladium(II) onto a thiadiazole-modified CMPS resin. mdpi.comnih.govmdpi.comsemanticscholar.org These calculations revealed that the high selectivity for palladium is due to a coordination mechanism, while other metal ions are not adsorbed due to factors like strong chlorophilicity or the formation of hydrated species that hinder their approach to the adsorption sites. nih.govsemanticscholar.org
Below is a table summarizing DFT-calculated interaction energies for CO2 adsorption on various functionalized polystyrene adsorbents.
| Adsorbent | Functional Group | Interaction Energy (kJ/mol) |
| CMPS | -CH2Cl | (Least interaction) |
| PS-DMA | Dimethylamine | (Steric hindrance observed) |
| PS-DEA | Diethanolamine | (Steric hindrance observed) |
| PS-piperazine | N-methylpiperazine | (Intermediate interaction) |
| PS-imidazole | Imidazole (B134444) | (Strongest interaction) |
Data sourced from DFT studies on amine-functionalized polystyrene adsorbents for CO2 capture. rsc.org
Analysis of Electronic Properties and Stability of (Chloromethyl)polystyrene Derivatives
DFT calculations can also be used to analyze the electronic properties of CMPS derivatives, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and stability of a molecule. rsc.org
For instance, in the study of CO2 adsorption on amine-functionalized polystyrene, the negligible change in the HOMO-LUMO energy gap of the CO2-adsorbent complexes indicated a physisorption process. rsc.org DFT has also been used to investigate the mechanism of fluorescence-based sensors for detecting mercury(II) ions, where CMPS serves as the solid support. nih.govrsc.org These calculations help in understanding the electronic transitions responsible for the fluorescence quenching or enhancement upon ion binding. nih.gov
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of large molecular systems, such as polymer chains and their interactions with their environment. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of individual atoms and molecules over time, providing insights into macroscopic properties from a microscopic perspective.
Investigation of Polymer Chain Conformations and Swelling Behavior
MD simulations are particularly useful for studying the conformational properties of CMPS chains and the swelling behavior of cross-linked CMPS resins in different solvents. The simulations can model how the polymer chains fold and arrange themselves in space, which is crucial for understanding the accessibility of the reactive chloromethyl groups. researchgate.netnih.gov
Studies on polystyrene chains in solution have used MD simulations to investigate characteristics like the radius of gyration, end-to-end distance, and the interaction energy between the polymer and solvent molecules. nih.gov These simulations can predict how the chain conformation changes with solvent quality and temperature.
The swelling of cross-linked CMPS resins, a critical factor in their application in solid-phase synthesis and catalysis, can also be modeled using MD. nih.govmdpi.com Simulations can predict the swelling ratio of the resin in various solvents by calculating the equilibrium volume of the polymer network. chemrxiv.org This is governed by the balance between the thermodynamic interactions of the polymer with the solvent and the elastic restoring force of the cross-linked network. mdpi.com Research has shown that the degree of cross-linking is a key parameter affecting swelling, with higher cross-linking generally leading to reduced swelling. nih.gov
The following table presents experimental swelling data for chloromethyl-functionalized cross-linked polystyrene resins with different properties, which can be correlated with MD simulation findings.
| Resin | Degree of Cross-linking (%) | Bead Size (mesh) | Loading (mmol/g) | Swelling in Dichloromethane (mL/g) |
| Resin 2 | 1 | 200-400 | ~1.2 | ~6.5 |
| Resin 3 | 2 | 100-200 | ~1.1 | ~5.0 |
| Resin 4 | 1 | 100-200 | ~0.9 | ~6.5 |
Data adapted from a study on resin swelling in green solvents. nih.gov
Modeling of Interfacial Interactions in Composites and Surface-Modified Systems
MD simulations are a valuable tool for understanding the interfacial interactions between CMPS and other materials in composites and surface-modified systems. iupac.org For instance, in polymer nanocomposites where CMPS is used as a matrix or a surface modifier for nanoparticles, MD simulations can model the interface between the polymer and the filler material. acs.orgupertis.ac.id
These simulations can provide information on the adhesion energy, the structure of the polymer chains at the interface, and the mobility of the polymer segments near the surface. georgefox.edu For example, MD simulations have been used to study the wrapping of flexible polymer chains around carbon nanotubes, revealing details about the preferred conformations and the nature of the interfacial interactions. nih.gov In the context of CMPS-based composites, MD can be used to predict how the chloromethyl groups and any subsequent functionalization affect the compatibility and interaction with fillers, which in turn influences the mechanical and thermal properties of the composite material. iupac.org
Reactive MD simulations (ReaxFF-MD) can even model chemical reactions occurring during processes like pyrolysis, providing a detailed picture of the evolution of products and the underlying reaction mechanisms at an atomistic level. mdpi.com This approach could be extended to model the curing or degradation processes in CMPS-based composites.
Mechanistic Modeling of Polymer Synthesis and Degradation
Theoretical and computational chemistry offers powerful tools for understanding the complex processes involved in the synthesis and degradation of this compound. By modeling reaction mechanisms at a molecular level, researchers can simulate reaction kinetics and predict the outcomes of chemical transformations under various conditions. This approach provides insights that can be difficult to obtain through experimental methods alone, guiding the optimization of synthesis protocols and the development of strategies to control polymer stability.
Simulation of Chloromethylation Reaction Kinetics
The chloromethylation of polystyrene is a crucial functionalization reaction, but it is accompanied by the risk of side reactions, most notably Friedel-Crafts alkylation which leads to cross-linking. researchgate.netsciencemadness.org Simulating the kinetics of this reaction is essential for controlling the degree of functionalization while avoiding gelation. sciencemadness.org The reaction mechanism typically involves an electrophilic substitution on the phenyl rings of polystyrene. researchgate.netscirp.org
While detailed computational simulations of chloromethylation kinetics are not extensively documented in publicly available literature, the parameters governing these models are well-established through experimental kinetic studies. The reaction is known to follow second-order kinetics in solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). oup.comtandfonline.com Kinetic models would need to account for several critical factors that influence the reaction rate and the prevalence of side reactions. Machine learning models trained on historical synthesis data have also been proposed as a method to predict optimal conditions for achieving a target degree of functionalization.
The primary reaction involves the electrophilic substitution of a hydrogen atom on the polystyrene aromatic ring with a chloromethyl group (-CH₂Cl). This is often achieved using a chloromethylating agent like chloromethyl methyl ether or by generating the electrophile in situ, in the presence of a Lewis acid catalyst. researchgate.netresearchgate.net A key challenge in modeling this process is the competing reaction where the newly introduced chloromethyl group on one polymer chain reacts with a phenyl ring on another chain, forming a methylene (B1212753) bridge (-CH₂-) and causing cross-linking. sciencemadness.orgupertis.ac.id This secondary reaction is also a Friedel-Crafts alkylation and its rate relative to the primary chloromethylation determines whether a soluble, functionalized polymer or an insoluble, cross-linked gel is obtained. sciencemadness.org
Several factors have been identified experimentally that would serve as key input parameters for any kinetic simulation, as summarized in the table below.
researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netoup.comsciencemadness.orgsciencemadness.org| Factor | Influence on Kinetics and Modeling Considerations | Source(s) |
|---|---|---|
| Catalyst | Lewis acids (e.g., SnCl₄, AlCl₃, FeCl₃) are used to generate the electrophile. The type and concentration of the catalyst directly affect the reaction rate. The model must consider the catalyst's role in both the primary chloromethylation and the secondary cross-linking reaction. | |
| Temperature | Reaction rates increase with temperature. However, higher temperatures can also accelerate the undesirable cross-linking side reaction. Kinetic simulations aim to find an optimal temperature range for maximizing functionalization while minimizing gelation. | |
| Solvent | The polarity of the solvent can significantly influence reaction rates. Solvents like DMF and DMSO can facilitate the reaction. The choice of solvent affects the solubility of the polymer and the catalyst, and can influence the transition states of the reactions. | |
| Reagent Concentration | The concentration of polystyrene and the chloromethylating agent impacts the reaction order. More dilute solutions can help to reduce the rate of intermolecular cross-linking, allowing for a higher degree of chloromethylation before the gel point is reached. | |
| Polymer Viscosity/Molecular Weight | Lower viscosity (lower molecular weight) polystyrene allows for a higher degree of chloromethylation before gelation occurs. This is because there is less chain entanglement, reducing the probability of intermolecular reactions. |
Prediction of Thermal Degradation Pathways and Products
Computational modeling is instrumental in predicting the thermal degradation behavior of polymers. For polystyrene, these models are well-developed and provide a strong foundation for understanding the more complex degradation of this compound. The thermal degradation of the polystyrene backbone is known to be a radical chain scission process. upertis.ac.id Computational methods such as reactive molecular dynamics (ReaxFF-MD) and Density Functional Theory (DFT) have been successfully applied to model this process. mdpi.commdpi.comnist.gov
ReaxFF-MD simulations can model the pyrolysis of polystyrene at high temperatures, predicting the effects of heating rate and target temperature on the formation of products like methane, acetylene (B1199291), styrene (B11656), and graphitic carbon. mdpi.compreprints.org DFT studies provide detailed mechanistic insights by calculating the energy barriers for various degradation pathways, allowing for the prediction of major products. mdpi.comaip.org For pure polystyrene, thermal degradation primarily yields styrene monomer, along with dimers and trimers. upertis.ac.id
The presence of the chloromethyl group in this compound introduces a new, weaker C-Cl bond, which significantly alters the degradation pathway. The degradation is expected to initiate at lower temperatures compared to unmodified polystyrene due to the lower bond dissociation energy of the C-Cl bond. The primary initial step is likely the cleavage of this bond to form a benzyl (B1604629) radical on the polymer chain and a chlorine radical, or the elimination of hydrogen chloride (HCl). The evolved HCl can then act as an acid catalyst, accelerating the degradation of the polymer backbone. researchgate.netresearchgate.net
DFT studies on the acid-catalyzed degradation of polystyrene show that the presence of an acid catalyst significantly lowers the energy barriers for chain scission and promotes the formation of different products compared to pure thermal pyrolysis. aip.orgnih.gov This provides a predictive model for the degradation products of this compound, where the in-situ generated HCl would play a similar catalytic role.
researchgate.netaip.orgnih.govmdpi.compreprints.orgresearchgate.net| Degradation Stage | Predicted Pathway | Key Products | Computational Insight | Source(s) |
|---|---|---|---|---|
| Initiation | Cleavage of the C-Cl bond on the chloromethyl group. Elimination of HCl, forming a polyene structure on the backbone. | Hydrogen Chloride (HCl), Polymer radicals | The C-Cl bond is weaker than the C-C or C-H bonds in the polymer backbone, making it the likely point of initial scission. | |
| Acid-Catalyzed Degradation | HCl-catalyzed fragmentation of the polymer chain via β-scission. This involves protonation of the phenyl ring followed by chain cleavage. | Styrene, Benzene (B151609), Toluene, Ethylbenzene, Indene derivatives | DFT calculations on acid-catalyzed polystyrene show significantly lower activation energy barriers for C-C bond cleavage compared to uncatalyzed thermal degradation. The predicted energy barrier for styrene formation can be as low as 151.9 kJ/mol. | |
| High-Temperature Pyrolysis | Further fragmentation of oligomers and aromatic compounds at higher temperatures. | Methane, Acetylene, Ethylene, Graphitic Carbon (Char) | ReaxFF-MD simulations predict the formation of small gaseous molecules and graphitized carbon structures as final products at pyrolysis temperatures above 500 °C. |
These computational models indicate that the degradation of this compound is a multi-step process initiated by its functional group. The subsequent degradation is a complex interplay of radical chain reactions and acid-catalyzed processes, leading to a broader range of degradation products than those observed from unmodified polystyrene. researchgate.netaip.org
Challenges and Future Research Directions for Chloromethyl Polystyrene
Addressing Environmental and Safety Concerns in Synthesis and Application
The traditional synthesis of (chloromethyl)polystyrene often involves hazardous reagents and produces toxic byproducts, prompting the development of more environmentally friendly and safer methods.
Development of Greener Synthesis Routes for this compound
Historically, the chloromethylation of polystyrene has utilized reagents like chloromethyl methyl ether (CMME), which is a potent carcinogen. researchgate.netgoogle.com This has driven research into alternative, less toxic chloromethylating agents and greener reaction conditions.
Recent advancements have focused on in situ generation of the active chloromethylating species, avoiding the direct handling of highly toxic compounds. google.com One promising approach involves the use of a mixture of methylal, trioxymethylene, and thionyl chloride as reactants. researchgate.net This method is considered more environmentally friendly due to the lower toxicity of the starting materials and the reduction of toxic byproducts. researchgate.netgoogle.com Another innovative and non-toxic chloromethylation reagent is 1,4-bis(chloromethoxy)butane (B169855) (BCMB), which has been successfully used for both grafted and cross-linked polystyrene particles. researchgate.net These greener routes not only mitigate health and environmental risks but also offer potential for lower production costs, enhancing their industrial applicability. researchgate.net
| Reagent System | Catalyst | Key Advantages | Chlorine Content Achieved |
| Methylal, Trioxymethylene, Thionyl Chloride | FeCl3 | Low toxicity of reactants, reduced toxic byproducts. researchgate.netgoogle.com | Up to 19% researchgate.net |
| 1,4-bis(chloromethoxy)butane (BCMB) | SnCl4 | Non-toxic reagent, environmentally friendly process. researchgate.net | ~17% researchgate.net |
| Allyl chloride and concentrated sulfuric acid | Concentrated sulfuric acid | Avoids hydrochloric acid generators. researchgate.net | High chlorine content researchgate.net |
Strategies for Safer Handling and Disposal of this compound and its Waste Products
Beyond synthesis, the safe handling and disposal of this compound and its associated waste are critical. peptide.com While some safety data sheets indicate no known OSHA hazards, they also caution that the substance may be harmful if inhaled, swallowed, or absorbed through the skin, and may cause respiratory tract and skin irritation. peptide.com Therefore, proper personal protective equipment (PPE), including gloves, goggles, and a dust respirator, is recommended. peptide.com Engineering controls such as process enclosures and local exhaust ventilation are crucial to minimize airborne exposure. peptide.comtcichemicals.com
For disposal, it is imperative to adhere to federal, state, and local environmental regulations. peptide.com Waste material should be collected in a convenient disposal container. peptide.com While the product itself and its degradation products are generally considered non-toxic, responsible waste management is essential to prevent environmental contamination. peptide.com Research into recycling and reusing this compound waste is an area that warrants further investigation to promote a circular economy for this important polymer.
Expanding the Scope of Functionalization and Derivatization
The chloromethyl group is a versatile handle for a vast array of chemical modifications, and ongoing research seeks to expand this chemical toolbox for more diverse and sophisticated applications. iupac.org
Exploration of Novel Reaction Chemistries for Diverse Applications
The reactivity of the chloromethyl group allows for its conversion into a multitude of other functional groups through nucleophilic substitution reactions. acs.org This has been exploited to create a wide range of functional polymers for applications in catalysis, separation science, and drug delivery. researchgate.netnih.govacs.org
Recent research has explored more advanced and efficient reaction chemistries. For example, "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC), has been employed for the efficient and specific functionalization of this compound-derived materials. mdpi.comnih.gov These reactions are highly efficient and tolerant of a wide range of functional groups, enabling the synthesis of complex and well-defined polymer architectures. mdpi.comnih.gov Furthermore, the development of novel catalytic systems, such as polymer-supported metal complexes, opens up new possibilities for using functionalized polystyrene in green and sustainable chemical processes. researchgate.netmdpi.com
| Reaction Type | Key Features | Example Application |
| Nucleophilic Substitution | Versatile for introducing various functional groups. acs.org | Synthesis of ion-exchange resins. iupac.org |
| "Click" Chemistry (e.g., CuAAC, SPAAC) | High efficiency, specificity, and functional group tolerance. mdpi.comnih.gov | Preparation of well-defined graft copolymers and networks. mdpi.comnih.gov |
| Post-polymerization Modification | Allows for the introduction of functional groups after polymer synthesis. researchgate.net | Creation of materials for catalysis and separation. researchgate.netacs.org |
Precision Control over Functional Group Distribution and Loading
Achieving precise control over the degree and distribution of functional groups on the polystyrene backbone is crucial for optimizing material performance. google.com For applications like solid-phase synthesis, a uniform and controlled loading of functional groups is essential for consistent reaction outcomes. google.com
Techniques like controlled radical polymerization, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization, allow for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. mdpi.com By copolymerizing styrene (B11656) with a functional monomer like 4-vinylbenzyl chloride, it is possible to control the incorporation of chloromethyl groups along the polymer chain. nih.gov Post-polymerization modification strategies also offer a high degree of control over functionalization. mdpi.comresearchgate.net Researchers are continuously developing methods to fine-tune the reaction conditions of chloromethylation to control the degree of substitution and minimize side reactions like cross-linking. researchgate.net
Advanced Material Design and Performance Optimization
The future of this compound lies in its use as a building block for advanced materials with tailored properties and enhanced performance. By strategically combining this compound with other components and controlling its architecture, researchers are creating novel materials for a wide range of applications.
For instance, hypercrosslinked polystyrene resins, often prepared from this compound, exhibit high surface areas and are used as high-performance adsorbents. acs.orgnih.gov Recent work has focused on developing more environmentally friendly synthesis methods for these materials, avoiding toxic crosslinkers. nih.gov Another area of active research is the creation of hybrid materials, where this compound is grafted onto or combined with inorganic substrates like silica (B1680970) or magnetic nanoparticles. researchgate.netacs.org These composite materials can exhibit unique properties, such as magnetic separability for catalysts or enhanced mechanical stability. acs.org
Furthermore, the precise control over functionalization discussed earlier enables the design of "smart" materials that can respond to external stimuli. The ability to create well-defined polymer architectures, such as block copolymers and polymer networks, from this compound opens up possibilities for applications in areas like drug delivery, sensors, and advanced coatings. nih.govresearchgate.netacs.org
| Advanced Material | Key Feature | Potential Application |
| Hypercrosslinked Polystyrene | High surface area and porosity. acs.orgnih.gov | Adsorbents for blood purification. nih.gov |
| Hybrid Materials (e.g., with silica, magnetic nanoparticles) | Combines properties of organic polymer and inorganic material. researchgate.netacs.org | Magnetically recoverable catalysts, chromatographic media. acs.org |
| Well-defined Polymer Architectures (e.g., block copolymers) | Controlled nanostructures and responsive behavior. nih.govresearchgate.net | Drug delivery systems, sensors. nih.gov |
Rational Design of this compound-Based Materials with Tunable Porosity and Morphology
The precise control over the porous structure and physical form of this compound-based materials is critical for optimizing their performance in applications such as catalysis, separation, and adsorption.
Tunable Porosity:
The synthesis of this compound with controlled porosity is a significant area of research. Hyper-crosslinking is a key technique used to create microporous and mesoporous structures. This process often involves the Friedel-Crafts alkylation of the chloromethyl groups on the polystyrene backbone, leading to a rigid, high-surface-area network. mdpi.comatlantis-press.com
For instance, hyper-crosslinked polymers can be synthesized from a this compound precursor, resulting in materials with high specific surface areas. frontiersin.org The porosity of these materials can be tuned by adjusting the crosslinking density and the nature of the crosslinking agent. atlantis-press.com Research has shown that by varying the feed ratio of vinylbenzyl chloride (VBC) and divinylbenzene (B73037) (DVB) during polymerization, followed by a hyper-crosslinking treatment, the resulting mesopores can be tuned within a range of 4 to 30 nm. atlantis-press.com Another approach involves the surfactant-free emulsion polymerization of vinyl benzyl (B1604629) chloride and divinylbenzene to produce nearly monodisperse chloromethylated polystyrene precursor nanospheres. acs.org These nonporous precursors can then be hyper-crosslinked to generate nanoparticles with extremely high surface areas, up to approximately 1200 m²/g. acs.org The surface area can be adjusted by controlling the VBC content in the initial precursor particles. acs.org
Controllable Morphology:
Nanospheres and Microspheres: Surfactant-free emulsion polymerization is a common method to produce monodisperse nanospheres of chloromethylated polystyrene. acs.org These spheres can serve as precursors for creating materials with defined interstitial voids.
Nanotubes and Films: Researchers have successfully fabricated hyper-crosslinked polymer nanotubes through FeCl3-catalyzed Friedel-Crafts reactions. atlantis-press.com Additionally, this compound-based polymers can be used as precursors to create hyper-crosslinked polymer membranes for separation applications. atlantis-press.com
Bicontinuous Morphologies: Copolymers of N-vinylformamide and styrene can form bicontinuous morphologies at the sub-100 nm level. nih.govnih.govdntb.gov.ua This structure allows for swelling in water and the creation of a porous network upon freeze-drying, offering a pathway to amine-functionalized polystyrene without the direct use of hazardous chloromethylating agents. nih.govnih.govdntb.gov.ua
| Morphology Control Method | Resulting Structure | Key Parameters | Application Area |
| Hyper-crosslinking | Microporous/Mesoporous Networks | Crosslinker type and density, catalyst | Catalysis, Adsorption |
| Surfactant-Free Emulsion Polymerization | Monodisperse Nanospheres | Monomer ratios (e.g., VBC/DVB) | Precursors for porous materials |
| Template-Assisted Synthesis | Nanotubes, Films | Template structure, reaction conditions | Separation, Catalysis |
| Copolymerization and Self-Assembly | Bicontinuous Morphologies | Monomer composition, solvent | Functionalized porous materials |
Integration of this compound into Multi-functional Hybrid Systems
The versatility of the chloromethyl group allows for the straightforward integration of this compound with other materials to create hybrid systems with synergistic properties.
These hybrid materials combine the robust and easily functionalizable nature of the this compound matrix with the unique properties of inorganic nanoparticles, other polymers, or biomolecules.
Inorganic Nanoparticle Composites:
This compound serves as an excellent support for inorganic nanoparticles, preventing their aggregation and enhancing their stability and catalytic activity.
Magnetic Nanocomposites: Magnetic nanoparticles, such as maghemite (γ-Fe2O3), can be incorporated into a crosslinked this compound matrix. acs.org These composites exhibit high magnetization and chemical stability, making them suitable for applications like the selective removal of pollutants through magnetically assisted separation. acs.org The chloromethyl groups on the surface of the beads can be used to selectively couple with specific molecules. acs.org
Catalytic Nanocomposites: Platinum nanoparticles have been confined within the mesopores of hyper-crosslinked polystyrene, demonstrating excellent catalytic activities in hydrogenation reactions. atlantis-press.com Similarly, palladium complexes have been grown within the pores of hyper-crosslinked polystyrenes, with the morphology of the resulting nanoparticles being influenced by the compatibility between the polymer resin and the metal complex. mdpi.com
Polymer-Polymer Hybrids:
By blending or grafting with other polymers, the properties of this compound can be significantly modified. For instance, creating polymer blends can improve mechanical properties or introduce new functionalities.
Biomolecule Conjugates:
The reactive chloromethyl groups are ideal for the covalent immobilization of biomolecules such as enzymes and proteins. This is crucial for applications in biocatalysis and bioseparations, where the stability and reusability of the biomolecule are paramount.
Enhancing Long-Term Stability and Reusability of this compound Derivatives
For practical applications, especially in catalysis and industrial processes, the long-term stability and the ability to regenerate and reuse this compound-based materials are critical economic and environmental considerations.
Thermal and Chemical Stability:
The thermal stability of this compound derivatives is an area of ongoing research. The introduction of chloromethyl groups can sometimes decrease the thermal stability of the polystyrene backbone. researchgate.net However, subsequent modifications can enhance it. For example, the thermal stability of a modified chloromethyl polystyrene resin (PS-DMTD) was found to be greater than the original chloromethylated polystyrene (PS-Cl) due to the formation of stable covalent bonds during synthesis. mdpi.com The degradation of chloromethylated polystyrene often occurs in two stages. researchgate.net
The chemical stability of derivatives is also crucial. For instance, while chloromethyl-functionalized polystyrene is a common precursor for anion exchange membranes, the resulting benzyl-containing quaternary ammonium (B1175870) groups can lack stability in alkaline conditions. nih.govnih.gov Research into alternative functionalization pathways that result in more stable structures, such as all-carbon backbones and alkyltrimethylammonium cations, is ongoing. nih.govnih.gov
Regeneration and Reusability:
The ability to regenerate and reuse these materials is a key performance indicator. For example, a thiadiazole-based chloromethyl polystyrene-modified adsorbent used for palladium recovery demonstrated excellent reusability, with recovery efficiency remaining above 92.0% after five adsorption-desorption cycles. mdpi.com Similarly, a hyper-crosslinked hydroxylated polystyrene adsorbent for methylene (B1212753) blue removal maintained good performance after five cycles of regeneration. rsc.org
Strategies to improve stability and reusability include:
Crosslinking: Increasing the crosslinking density of the polymer matrix can enhance its mechanical and thermal stability.
Surface Modification: Capping or modifying unreacted chloromethyl groups can prevent undesirable side reactions and degradation.
Optimized Regeneration Protocols: Developing mild and efficient regeneration procedures is essential to preserve the structural integrity of the material over multiple cycles.
| Derivative Type | Stability Concern | Enhancement Strategy | Reusability Performance |
| Anion Exchange Membranes | Alkaline Instability | Alternative functionalization for more stable cationic groups | Dependant on the stability of the functional group |
| Catalytic Supports | Leaching of Active Species | Strong covalent bonding of catalysts | High, with minimal loss of activity over cycles |
| Adsorbents | Structural Degradation | High degree of crosslinking | Maintained capacity over multiple regeneration cycles mdpi.comrsc.org |
Interdisciplinary Research Frontiers
The future of this compound research lies at the intersection of polymer chemistry, materials science, computer science, and engineering. These interdisciplinary collaborations are paving the way for accelerated discovery and the development of next-generation materials.
Integration with Artificial Intelligence and Machine Learning for Material Discovery
The vast chemical space of possible this compound derivatives makes traditional trial-and-error experimental approaches inefficient. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity and accelerate materials discovery. rsc.orgnsf.gov
Key aspects of this integration include:
Property Prediction: ML algorithms can establish quantitative structure-property relationships (QSPRs) to predict properties like thermal conductivity, mechanical strength, and adsorption capacity based on the molecular structure of the polymer. acs.orgresearchgate.net
Inverse Design: Instead of predicting the properties of a given structure, inverse design models can generate polymer structures that are predicted to have a desired set of properties. plasticsengineering.orgazom.com
Data-Driven Synthesis: AI can guide the optimization of reaction conditions for synthesizing this compound derivatives with specific characteristics.
High-Throughput Screening Methodologies for this compound-Based Libraries
To fully leverage the predictive power of AI, high-throughput experimental methods are needed to generate the large datasets required for training and validating ML models, and to quickly test the most promising candidates identified by in silico screening. chemspeed.com
Combinatorial chemistry approaches allow for the rapid synthesis of large libraries of this compound derivatives with systematic variations in their structure. chemspeed.com These libraries can then be screened for desired properties using automated and high-throughput characterization techniques.
Examples of high-throughput screening applications include:
Catalyst Discovery: Screening libraries of functionalized this compound for catalytic activity in various chemical reactions.
Biomaterial Interactions: Rapidly assessing the binding affinity of large libraries of polymers to specific proteins or other biomolecules. rsc.org
Adsorbent Performance: Evaluating the adsorption capacity and selectivity of a wide range of porous this compound-based materials for different target molecules.
Recent advancements have enabled the screening of millions of compounds per minute, significantly accelerating the discovery process. acs.org
Elucidating Structure-Property-Performance Relationships through Advanced Characterization and Computational Studies
A fundamental understanding of the relationship between the molecular structure, macroscopic properties, and ultimate performance of this compound-based materials is essential for their rational design. This requires a combination of advanced experimental characterization techniques and sophisticated computational modeling.
Advanced Characterization:
Techniques such as solid-state NMR, advanced microscopy (e.g., TEM, SEM), and synchrotron-based X-ray scattering provide detailed insights into the morphology, porosity, and chemical structure of these materials. These experimental data are crucial for validating computational models and understanding material behavior at a fundamental level.
Computational Studies:
Density Functional Theory (DFT): DFT calculations can be used to investigate reaction mechanisms, predict electronic properties, and understand the interactions between the polymer and adsorbed molecules at the atomic level. mdpi.com For example, DFT has been used to study the catalytic degradation of polystyrene, providing insights into reaction pathways and activation energies. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of polymer chains, predict macroscopic properties like the glass transition temperature, and simulate the diffusion of molecules through porous polymer networks. researchgate.net These simulations are valuable for understanding the miscibility of polymer blends and the transport properties of membranes. researchgate.net
By integrating these advanced characterization and computational approaches, researchers can build comprehensive models that link the chemical structure of this compound derivatives to their real-world performance, enabling a more targeted and efficient design of new materials. rsc.org
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for preparing (chloromethyl)polystyrene with controlled chloromethyl group density?
- Methodological Answer : this compound is typically synthesized via Friedel-Crafts alkylation using chloromethyl methyl ether (CME) as the functionalizing agent. The process involves cross-linked polystyrene beads (e.g., 1% divinylbenzene (DVB) as a co-monomer) swollen in a solvent like dichloroethane. Reaction conditions (temperature, catalyst concentration, and time) must be tightly controlled to regulate chloromethyl group density. Post-synthesis, residual CME should be thoroughly removed due to its carcinogenicity . Characterization via FTIR (peaks at 1265 cm⁻¹ for C-Cl stretching) and elemental analysis (chlorine content) confirms functionalization .
Q. Which analytical techniques are critical for characterizing this compound’s structural and chemical properties?
- Methodological Answer : Essential techniques include:
- FTIR spectroscopy : Identifies chloromethyl groups (C-Cl stretching) and cross-linking integrity.
- Elemental analysis : Quantifies chlorine content to determine functional group density.
- Swelling tests : Measures solvent uptake to assess cross-linking efficiency (e.g., in toluene or DMF).
- SEM/TEM : Evaluates bead morphology and porosity.
- Titration methods : For determining reactive site availability (e.g., using Fmoc-protected amino acids in solid-phase synthesis) .
Q. How should researchers design experiments to evaluate this compound’s role as a solid-phase synthesis support?
- Methodological Answer :
Swelling optimization : Pre-swollen resin in solvents (e.g., DCM or DMF) ensures reagent penetration.
Loading capacity assay : React resin with a known excess of a nucleophile (e.g., iodide ions), followed by back-titration to quantify active sites.
Coupling efficiency tests : Use UV-Vis or HPLC to monitor reaction yields (e.g., peptide bond formation).
Cleavage studies : Compare acidic (e.g., TFA) vs. photolytic cleavage efficiency while monitoring resin integrity .
Advanced Research Questions
Q. What strategies can mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer :
- Standardize reaction parameters : Control temperature (±1°C) and catalyst (e.g., SnCl₄) concentration rigorously.
- Pre-functionalization analysis : Use GPC to verify polystyrene backbone uniformity before chloromethylation.
- Post-synthetic QC : Implement statistical sampling (e.g., 10% of each batch) for chlorine content and swelling tests.
- Machine learning : Train models on historical synthesis data to predict optimal conditions for target functionalization .
Q. How can researchers resolve discrepancies in reported adsorption capacities of this compound-based hypercross-linked polymers (HCPs)?
- Methodological Answer : Contradictions often arise from:
- Cross-linking density : Higher DVB% reduces pore accessibility. Use BET analysis to quantify surface area and pore size distribution.
- Functionalization heterogeneity : Combine XPS and EDX to map chloromethyl group distribution.
- Experimental normalization : Account for signal drift in adsorption assays (e.g., normalize VOC uptake data to resin mass and solvent background) .
Q. What advanced methodologies enable the use of this compound in CO₂ or VOC capture applications?
- Methodological Answer :
- Post-synthetic modification : Introduce amine groups via nucleophilic substitution (e.g., with ethylenediamine) to enhance CO₂ affinity.
- Dynamic adsorption testing : Use fixed-bed reactors with real-time GC-MS to monitor breakthrough curves under varying humidity/temperature.
- DFT modeling : Predict binding energies between chloromethyl groups and target molecules (e.g., benzene derivatives) to guide polymer design .
Q. How should researchers address conflicting data on the stability of this compound under acidic or basic conditions?
- Methodological Answer :
- Accelerated aging studies : Expose resin to 0.1 M HCl/NaOH at elevated temperatures (40–60°C) and monitor chlorine loss via ion chromatography .
- Mechanistic analysis : Use NMR to identify degradation products (e.g., hydrolysis to hydroxymethyl groups).
- Comparative studies : Benchmark against alternative supports (e.g., PEG-grafted resins) under identical conditions .
Methodological Best Practices
- Data reproducibility : Document solvent purity (e.g., ≤50 ppm water for anhydrous reactions), reagent sources (e.g., Sigma-Aldridge vs. TCI), and humidity controls .
- Statistical validation : Report mean ± SD for triplicate experiments and use ANOVA to assess significance in adsorption capacity studies .
- Safety protocols : Handle chloromethylating agents in fume hoods with flame-resistant equipment (CME is flammable and carcinogenic) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
